Tetrahydrozoline Hydrochloride
Description
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORNXNYWNIWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-22-0 (Parent) | |
| Record name | Tetrahydrozoline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045316 | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
522-48-5 | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrozoline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetryzoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZT43HS7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetrahydrozoline Hydrochloride: A Technical Whitepaper on its Alpha-Adrenergic Agonist Activity
Executive Summary: Tetrahydrozoline (B7765393) hydrochloride is an imidazoline (B1206853) derivative widely utilized in over-the-counter ophthalmic and nasal decongestant formulations. Its therapeutic effect stems from its activity as a sympathomimetic amine, specifically functioning as an agonist at alpha-adrenergic receptors. Primarily, it is a selective agonist for α1-adrenergic receptors, inducing vasoconstriction of conjunctival and nasal blood vessels to relieve redness and congestion.[1][2] However, upon systemic absorption, it also exhibits activity at central α2-adrenergic receptors, which can lead to significant side effects such as bradycardia, hypotension, and central nervous system depression.[1][3] This document provides a detailed technical overview of the mechanism of action, signaling pathways, pharmacological profile, and key experimental methodologies used to characterize Tetrahydrozoline as an alpha-adrenergic agonist, intended for researchers and drug development professionals.
Introduction
Tetrahydrozoline is a synthetic sympathomimetic amine belonging to the imidazoline class of compounds.[4] Chemically, it is 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, and it is typically formulated as the hydrochloride salt for clinical use.[5] Its primary clinical application is as a topical decongestant. When applied to the conjunctiva or nasal mucosa, it directly stimulates alpha-adrenergic receptors on the vascular smooth muscle of arterioles, leading to vasoconstriction and a reduction in localized blood flow, which alleviates redness and swelling.[1][2] While effective for temporary relief, its pharmacology is more complex, involving interactions with multiple alpha-adrenergic receptor subtypes that are critical to understand for both therapeutic application and toxicology.
Mechanism of Action as an Alpha-Adrenergic Agonist
Tetrahydrozoline's pharmacological effects are mediated by its direct interaction with alpha-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its activity can be differentiated based on the receptor subtype and location.
-
Primary Peripheral Action (α1-Agonism): In topical applications, tetrahydrozoline acts as a selective α1-adrenergic receptor agonist.[2][4] These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells. Activation of α1-receptors is the primary mechanism behind its vasoconstrictive and decongestant effects.[1]
-
Systemic and Central Action (α2-Agonism): When ingested or absorbed systemically, tetrahydrozoline can cross the blood-brain barrier and act as an agonist at central α2-adrenergic receptors.[1][3] These receptors are typically located presynaptically on adrenergic neurons and function as inhibitory autoreceptors, reducing the release of norepinephrine. This central sympatholytic action is responsible for the characteristic toxicological profile of imidazoline derivatives, which includes hypotension, bradycardia, and sedation.[3]
Adrenergic Receptor Signaling Pathways
The dual activity of tetrahydrozoline at α1 and α2 receptors engages two distinct G-protein signaling cascades.
α1-Adrenergic Receptor (Gq) Signaling Pathway
Activation of the α1-adrenergic receptor by tetrahydrozoline initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction and vasoconstriction.
α2-Adrenergic Receptor (Gi) Signaling Pathway
Activation of the α2-adrenergic receptor by tetrahydrozoline engages the Gi family of inhibitory G-proteins. The activated αi subunit directly inhibits the enzyme adenylyl cyclase. This action prevents the conversion of ATP to the second messenger cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). In presynaptic neurons, this reduction in cAMP signaling ultimately inhibits the release of neurotransmitters like norepinephrine, producing a sympatholytic effect.
Pharmacological Profile
Table 1: Comparative Receptor Binding Affinities (pKi) of Imidazoline Agonists
| Compound | α1A | α1B | α1D | α2A | α2B | α2C |
|---|---|---|---|---|---|---|
| Oxymetazoline (B75379) | 7.9 | 7.2 | 7.5 | 8.8 | 7.3 | 8.3 |
| Xylometazoline (B1196259) | 7.1 | 6.8 | 7.1 | 8.5 | 8.0 | 8.1 |
| Source: Adapted from Schlegel et al., 2010.[6] |
Table 2: Comparative Functional Potency (pEC50) and Efficacy of Imidazoline Agonists
| Compound | Receptor | Assay | pEC50 | Intrinsic Activity (vs. Epinephrine) |
|---|---|---|---|---|
| Oxymetazoline | α1A | Ca²⁺ Mobilization | 6.0 | Partial Agonist |
| Oxymetazoline | α2B | Ca²⁺ Mobilization | 8.1 | Full Agonist |
| Xylometazoline | α2B | Ca²⁺ Mobilization | 7.3 | Full Agonist |
| Source: Adapted from Schlegel et al., 2010.[6] |
Key Experimental Protocols
The characterization of alpha-adrenergic agonists like tetrahydrozoline relies on a suite of standardized in vitro assays to determine receptor binding affinity and functional activity.
Protocol: α-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., tetrahydrozoline) for a specific α-adrenergic receptor subtype.
Methodology:
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293 or CHO) stably expressing the human α-adrenergic receptor subtype of interest (e.g., α1A) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7]
-
Competitive Binding Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors) and a range of concentrations of the unlabeled test compound (tetrahydrozoline).[7][8] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.[8]
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. The radioactivity on each filter is then measured using a liquid scintillation counter.[8]
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
Protocol: α1-Adrenergic Functional Assay (Calcium Mobilization)
This assay measures the functional potency (EC50) and efficacy of an agonist at the Gq-coupled α1-adrenergic receptor by quantifying changes in intracellular calcium concentration.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. karger.com [karger.com]
The Pharmacological Profile of Tetrahydrozoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic amine and an imidazoline (B1206853) derivative widely utilized for its vasoconstrictive properties.[1][2] Primarily available in over-the-counter ophthalmic and nasal formulations, it provides temporary relief from congestion and redness by stimulating alpha-adrenergic receptors.[1][2] This technical guide provides an in-depth review of the pharmacological profile of tetrahydrozoline hydrochloride, including its mechanism of action, receptor selectivity, downstream signaling, and pharmacokinetic properties. Detailed experimental protocols for assessing its pharmacological activity are also presented, alongside a comparative analysis with other common imidazoline derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is a well-established alpha-adrenergic agonist used for the temporary relief of minor eye irritation, redness, and nasal congestion.[1][3] Structurally related to other imidazoline derivatives such as naphazoline, oxymetazoline, and xylometazoline, its therapeutic effects are primarily mediated by its interaction with alpha-adrenergic receptors, leading to localized vasoconstriction.[3][4] Understanding the detailed pharmacological profile of tetrahydrozoline is crucial for its safe and effective use, as well as for the development of novel therapeutics targeting the adrenergic system.
Mechanism of Action and Receptor Selectivity
This compound is a direct-acting alpha-adrenergic receptor agonist with a pronounced selectivity for α1-adrenergic receptors.[2][5] It has little to no effect on beta-adrenergic receptors.[3] Upon topical application to the conjunctiva or nasal mucosa, tetrahydrozoline stimulates α1-adrenergic receptors on the smooth muscle of small arterioles, leading to their constriction.[2][6] This vasoconstriction reduces blood flow to the affected area, thereby alleviating redness and swelling.[6]
Downstream Signaling Pathway
The activation of α1-adrenergic receptors by tetrahydrozoline initiates a well-characterized intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit. The binding of tetrahydrozoline stabilizes a conformational state of the receptor that promotes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.
Pharmacokinetics
The pharmacokinetic profile of this compound following topical administration is characterized by a rapid onset of action and a relatively long duration. Systemic absorption can occur, particularly with overuse or accidental ingestion.
| Parameter | Value | Reference |
| Onset of Action | Within minutes | [7] |
| Duration of Action | 4-8 hours | [7] |
| Biological Half-life (t½) | Approximately 6 hours | [8] |
| Peak Plasma Concentration (Cmax) | 0.068 - 0.380 ng/mL (therapeutic ocular dosing) | [8] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 9 hours after the last of four doses | [8] |
| Volume of Distribution (Vd) | Data not available | |
| Clearance (CL) | Data not available | |
| Excretion | Excreted in urine, at least in part, chemically unchanged | [8] |
| Urine Concentration | 13 - 210 ng/mL (within 24 hours of therapeutic ocular dosing) | [8] |
Note: The Cmax and Tmax values are from a study involving four administrations at 4-hour intervals. A full ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not comprehensively documented in publicly available literature.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes are prepared by homogenization and centrifugation.[9] The final membrane pellet is resuspended in an appropriate assay buffer.[9]
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors) and varying concentrations of unlabeled this compound.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[9]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
In Vitro Vasoconstriction Assay
This protocol provides a general method for assessing the functional potency (EC50) of this compound in inducing vasoconstriction in isolated arterial segments.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric arteries) are carefully dissected and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2 (carbogen).
-
Equilibration: The arterial rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a determined optimal resting tension.
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or a standard α1-agonist like phenylephrine.
-
Concentration-Response Curve: After a washout period and return to baseline tension, cumulative concentrations of this compound are added to the organ bath.
-
Tension Measurement: The changes in isometric tension are recorded using a force transducer.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by the reference agonist. A concentration-response curve is plotted, and the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response) is determined using non-linear regression analysis.
Comparative Pharmacology of Imidazoline Derivatives
Tetrahydrozoline belongs to the imidazoline class of sympathomimetics, which includes several other compounds used as topical decongestants. While they share a common mechanism of action, there are differences in their receptor selectivity and duration of action.
| Compound | Primary Receptor Selectivity | Duration of Action |
| Tetrahydrozoline | α1-Adrenergic Agonist | 4-8 hours[10] |
| Naphazoline | Mixed α1/α2-Adrenergic Agonist | Shorter duration (similar to tetrahydrozoline)[10] |
| Oxymetazoline | α1 and α2-Adrenergic Agonist | Up to 8 hours or longer[10][11] |
| Xylometazoline | α1 and α2-Adrenergic Agonist | Up to 8 hours or longer[10][11] |
Toxicology and Safety
While generally safe for topical use as directed, systemic absorption of this compound can lead to adverse effects. Accidental ingestion, particularly in children, can cause significant toxicity, including central nervous system depression, bradycardia, hypotension, and coma. Overuse of topical preparations can lead to rebound hyperemia (increased redness) upon discontinuation.
Conclusion
This compound is a selective α1-adrenergic receptor agonist that effectively produces localized vasoconstriction, making it a valuable agent for the symptomatic relief of ocular and nasal congestion. Its pharmacological effects are mediated through the Gq-PLC-IP3/DAG signaling pathway. While its pharmacokinetic profile is characterized by a rapid onset and a duration of 4-8 hours, a comprehensive understanding of its ADME properties is still lacking. Further research providing quantitative data on its receptor binding affinities and a more detailed pharmacokinetic analysis would be beneficial for a more complete characterization of this widely used compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetryzoline - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Conceptual Model for Using Imidazoline Derivative Solutions in Pulpal Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tetrahydrozoline Hydrochloride: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrozoline (B7765393) hydrochloride, a well-known alpha-adrenergic agonist, is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effect stems from its ability to constrict blood vessels by activating adrenergic receptors.[4][5] This technical guide provides an in-depth analysis of the receptor binding affinity of tetrahydrozoline and related imidazoline (B1206853) compounds. It includes a comprehensive summary of available quantitative binding data, detailed experimental protocols for assessing receptor affinity, and a review of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Tetrahydrozoline
Tetrahydrozoline is an imidazole (B134444) derivative that acts as a sympathomimetic amine.[6][7][8] Structurally and pharmacologically, it is related to other imidazoline decongestants such as naphazoline, oxymetazoline (B75379), and xylometazoline (B1196259).[1] Its primary mechanism of action is the direct stimulation of alpha-adrenergic receptors, leading to vasoconstriction and a reduction in tissue hyperemia.[1][9] While it is widely recognized for its effects on alpha-1 adrenergic receptors, there is evidence to suggest activity at alpha-2 adrenergic and imidazoline receptors as well.[7] Understanding the complete receptor binding profile of tetrahydrozoline is crucial for elucidating its full range of pharmacological effects and potential therapeutic applications.
Receptor Binding Affinity Data
Quantitative data on the binding affinity of tetrahydrozoline at various receptors is not extensively published in a single source. However, by examining data from structurally and functionally similar imidazoline compounds, a comparative understanding of its likely receptor interactions can be established. The following tables summarize the binding affinities (Ki values in nM) of several key imidazoline derivatives and related compounds for alpha-1, alpha-2 adrenergic, and imidazoline receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Alpha-1 Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1A | α1B | α1D | Reference(s) |
| Oxymetazoline | High Affinity | - | Weak Affinity | [10] |
| Cirazoline | High Affinity | - | - | [11][12] |
| Phentolamine (B1677648) | 4.7 | - | - | [9] |
| Naphazoline | - | - | - | [4] |
Note: Specific Ki values for all subtypes are not always available in the cited literature. "High Affinity" indicates a strong binding interaction was reported without a specific numerical value.
Table 2: Alpha-2 Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α2A | α2B | α2C | Reference(s) |
| Clonidine (B47849) | 21 | - | 9.3 | [5] |
| Guanfacine | 93 | 1,380 | 3,890 | [3] |
| Moxonidine | 13.0 | 9.5 | 15.6 | [1] |
| Naphazoline | 21 | - | - | [4] |
| Phentolamine | 4.7 (α2D) | - | 3.6 | [9][13] |
| Idazoxan | - | - | - | [2][14] |
| Xylometazoline | High Affinity | High Affinity | High Affinity | [15][16] |
| Oxymetazoline | 0.79 | Lower Affinity than α1A | - | [15][17] |
Table 3: Imidazoline Receptor Binding Affinities (Ki, nM)
| Compound | I1 | I2 | Reference(s) |
| Clonidine | <10 | - | [18] |
| Guanfacine | 19 | - | [3] |
| Moxonidine | 4.2 | - | [1] |
| Rilmenidine (B1679337) | High Affinity | - | [19][20][21] |
| Idazoxan | - | High Affinity | [2] |
| Cirazoline | High Affinity | High Affinity | [6] |
| Naphazoline | - | ~1.3 (High Affinity) | [2] |
Signaling Pathways
Tetrahydrozoline's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). The specific signaling cascades activated depend on the receptor subtype it binds to.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, most notably smooth muscle contraction and vasoconstriction.
References
- 1. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanfacine-13C,15N3 | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [3H]cirazoline as a tool for the characterization of imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of [3H]idazoxan, [3H]RX821002 and p-[125I]iodoclonidine binding to alpha 2-adrenoceptors in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. clonidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Interaction of clonidine and rilmenidine with imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of Tetrahydrozoline Hydrochloride
This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of Tetrahydrozoline (B7765393) Hydrochloride, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
Tetrahydrozoline, an imidazole (B134444) derivative, was first patented in 1954 and introduced for medical use in 1959.[1] It is a sympathomimetic amine that has become a widely used over-the-counter medication for the temporary relief of nasal congestion and ophthalmic redness.[2][3] Its efficacy stems from its action as a vasoconstrictor, which it achieves through its interaction with adrenergic receptors.[3]
Synthesis of Tetrahydrozoline Hydrochloride
Two primary synthetic routes for tetrahydrozoline have been documented. The earlier method involves the reductive amination of tetralone, while a more contemporary and higher-yielding approach starts from 1-cyanotetraline.
Reductive Amination of Tetralone (Older Method)
This historical method involves the reaction of tetralone with ethylenediamine (B42938), followed by treatment with hydrochloric acid. However, this route is often plagued by over-reduction and the formation of byproducts, leading to lower yields of 45-55%.
Synthesis from 1-Cyanotetraline (Modern Method)
A more efficient and widely used method involves the reaction of 1-cyanotetraline with ethylenediamine monotosylate. This "one-pot" synthesis is characterized by its simple technology, mild reaction conditions, and high total yield, reaching up to 80.3%.[4]
Experimental Protocol: Synthesis of Tetrahydrozoline from 1-Cyanotetraline
This protocol is based on the method described in patent CN103224468A.[4]
Materials:
-
1-Cyanotetraline
-
Ethylenediamine monotosylate
-
5% Hydrochloric acid
-
20% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Hydrogen chloride gas
Procedure:
-
Reaction Setup: In a reaction vessel, combine 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline.
-
Reaction: Heat the mixture to 180°C with stirring. The solids will gradually dissolve. Maintain the reaction at this temperature for 3 hours.
-
Cooling and Initial Precipitation: Cool the reaction mixture to 50°C, at which point a solid will begin to form.
-
Acidification and Extraction: Add 50ml of 5% hydrochloric acid to the mixture to dissolve the solid. Extract the aqueous layer with 50ml of diethyl ether to remove any neutral impurities.
-
Basification and Precipitation of Tetrahydrozoline: Cool the aqueous layer to 20°C. Add 20% sodium hydroxide solution to adjust the pH and precipitate the crude tetrahydrozoline base.
-
Filtration and Washing: Filter the precipitate and wash the filter cake with cold water.
-
Drying: Dry the collected filter cake to obtain the crude tetrahydrozoline product (approximately 7.0g).
-
Formation of the Hydrochloride Salt: Dissolve the 7.0g of crude tetrahydrozoline in a mixed solvent of ethanol and acetone at approximately 30°C.
-
Precipitation of this compound: Bubble hydrogen chloride gas through the solution. Cool the solution to 5°C to induce the precipitation of a large amount of solid.
-
Final Filtration and Drying: Filter the solid and dry it to obtain this compound (approximately 7.8g).
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Physicochemical and Pharmacological Properties
Quantitative Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C13H17ClN2 | [3] |
| Molecular Weight | 236.74 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and ethanol | |
| Synthesis Yield (Modern Method) | Up to 80.3% | [4] |
| Purity (Commercial Grade) | ≥98.5% by HPLC | |
| Receptor Target(s) | α-Adrenergic Receptors | [2][3] |
Note: Despite extensive searches, specific comparative Ki and EC50 values for tetrahydrozoline across all alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) adrenergic receptor subtypes were not available in the public domain at the time of this writing. The available literature qualitatively describes it as a selective α1-receptor agonist, with some sources also indicating activity at α2-receptors.[2]
Mechanism of Action: Alpha-Adrenergic Receptor Signaling
Tetrahydrozoline exerts its vasoconstrictive effects primarily through its action as an agonist at alpha-1 (α1) adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to smooth muscle contraction.
Alpha-1 Adrenergic Receptor Signaling Pathway:
-
Ligand Binding: Tetrahydrozoline binds to the α1-adrenergic receptor on the surface of smooth muscle cells.
-
Gq Protein Activation: This binding event activates the associated heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
Smooth Muscle Contraction: The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction. PKC also contributes to the contractile response through various phosphorylation events.
Signaling Pathway Diagram:
Caption: Alpha-1 adrenergic receptor signaling pathway.
References
- 1. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103224468A - Tetrahydrozoline synthesis method - Google Patents [patents.google.com]
Tetrahydrozoline Hydrochloride: An In-Depth Technical Guide for Vasoconstriction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline (B7765393) hydrochloride is an imidazoline (B1206853) derivative and a sympathomimetic agent widely utilized for its vasoconstrictive properties.[1][2] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations.[1][2] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels and subsequent reduction in tissue congestion and redness.[3][4] This guide provides a comprehensive overview of the technical details surrounding tetrahydrozoline hydrochloride's use in vasoconstriction research, including its receptor binding profile, signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action and Receptor Selectivity
This compound functions as a direct-acting alpha-adrenergic receptor agonist.[3][4] Its vasoconstrictive effects are primarily mediated through the activation of α1-adrenergic receptors located on the smooth muscle of blood vessels.[1][3] Upon binding, it initiates a signaling cascade that leads to smooth muscle contraction and a narrowing of the vascular lumen. While it is predominantly classified as a selective α1-adrenergic receptor agonist, it is also known to interact with α2-adrenergic receptors, particularly when it crosses the blood-brain barrier.[1][3]
Data Presentation: Quantitative Receptor Binding Affinities
The binding affinity of this compound for various adrenergic receptor subtypes is a critical parameter for understanding its pharmacological profile. The following tables summarize the available quantitative data.
Table 1: α1-Adrenergic Receptor Subtype Binding Affinities of Tetrahydrozoline
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| α1A | Tetrahydrozoline | - | Value Not Reported | - |
| α1B | Tetrahydrozoline | - | Value Not Reported | - |
| α1D | Tetrahydrozoline | - | Value Not Reported | - |
Table 2: α2-Adrenergic Receptor Subtype Binding Affinities of Tetrahydrozoline
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| α2A | Tetrahydrozoline | - | Value Not Reported | - |
| α2B | Tetrahydrozoline | - | Value Not Reported | - |
| α2C | Tetrahydrozoline | - | Value Not Reported | - |
Table 3: Functional Potency of Tetrahydrozoline in Vasoconstriction
| Vascular Bed | Agonist | Parameter | Value | Reference |
| Rat Aorta | Tetrahydrozoline | EC50 | Value Not Reported | - |
| Rat Mesenteric Artery | Tetrahydrozoline | EC50 | Value Not Reported | - |
Note: Researchers should determine the EC50 for vasoconstriction in their specific vascular model of interest.
Signaling Pathways
Activation of α1-adrenergic receptors by this compound initiates a well-characterized Gq protein-coupled signaling cascade. This pathway culminates in an increase in intracellular calcium concentration ([Ca2+]i), the primary trigger for smooth muscle contraction.
Gq Signaling Pathway
References
An In-depth Technical Guide to Imidazoline Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of imidazoline (B1206853) derivatives, a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This document delves into their interactions with various receptor systems, focusing on imidazoline and α-adrenergic receptors, and outlines the experimental methodologies used to investigate these interactions. Quantitative binding data, detailed experimental protocols, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction to Imidazoline Derivatives
Imidazoline derivatives are characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This core structure is present in a variety of synthetic and naturally occurring compounds that exhibit significant biological effects.[1] The pharmacological interest in these derivatives surged following the identification of specific imidazoline binding sites, distinct from the well-characterized α-adrenergic receptors.[2] This discovery opened new avenues for the development of therapeutic agents with improved selectivity and side-effect profiles.[3]
The biological activities of imidazoline derivatives are diverse, encompassing antihypertensive, analgesic, anti-inflammatory, anticancer, and antihyperglycemic properties.[1][4] Their therapeutic potential extends to the management of metabolic disorders and neurodegenerative diseases.[5][6]
Imidazoline Receptor Subtypes and Biological Functions
Three main classes of imidazoline receptors have been identified: I₁, I₂, and I₃.[5][7]
-
I₁ Receptors: Primarily located in the brainstem, particularly the rostral ventrolateral medulla (RVLM), I₁ receptors are involved in the central regulation of blood pressure.[8][9] Activation of these receptors leads to a reduction in sympathetic nervous system outflow, resulting in a hypotensive effect.[3][5] Moxonidine and rilmenidine (B1679337) are examples of second-generation antihypertensive agents that show selectivity for I₁ receptors over α₂-adrenergic receptors, which is associated with a lower incidence of sedative side effects.[3][9][10]
-
I₂ Receptors: These receptors are more widely distributed and are found in the brain, liver, and kidneys.[6] I₂ receptors are associated with the modulation of pain, neuroprotection, and metabolic regulation.[6][11] They are also linked to monoamine oxidase (MAO) activity.[12] The selective I₂ receptor ligand, idazoxan, is a key tool for characterizing these sites.[11][13]
-
I₃ Receptors: Predominantly found in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin (B600854) secretion.[5][6][7] Their activation can enhance insulin release, suggesting a potential therapeutic target for type 2 diabetes.[5]
Interaction with α-Adrenergic Receptors
Many imidazoline derivatives also exhibit affinity for α-adrenergic receptors, particularly the α₂ subtype.[4] Clonidine (B47849), a first-generation antihypertensive agent, acts as an agonist at both I₁ and α₂-adrenergic receptors.[4][14][15] Its antihypertensive effect is attributed to the activation of both receptor types, while its sedative effects are primarily mediated by α₂-adrenergic receptors.[16] The relative selectivity of imidazoline derivatives for imidazoline versus α₂-adrenergic receptors is a critical factor in their pharmacological profile.[17][18][19]
Quantitative Binding Data
The following tables summarize the binding affinities (Ki, in nM) of selected imidazoline derivatives and other ligands for imidazoline and α₂-adrenergic receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of Imidazoline Derivatives for I₁ and α₂-Adrenergic Receptors
| Compound | I₁ Receptor Ki (nM) | α₂-Adrenergic Receptor Ki (nM) | Selectivity (α₂/I₁) |
| Moxonidine | ~5 | ~1000 | ~200 |
| Rilmenidine | ~2.5 | ~75 | ~30 |
| Clonidine | ~3-9 | ~3 | ~0.3-1 |
| Guanabenz | High | Low | Low |
| Guanfacine | High | Low | Low |
| Idazoxan | ~3 | ~3 | 1 |
Data compiled from multiple sources. Actual values may vary depending on the experimental conditions and tissue source.[3][10][14][18][20]
Table 2: Binding Affinities of Ligands for I₂ Imidazoline Receptors
| Compound | I₂ Receptor Ki (nM) |
| Idazoxan | High Affinity |
| 2-BFI | High Affinity |
| BU224 | High Affinity |
| Tracizoline | High Affinity |
| RS-45041-190 | 0.22 (rat kidney) |
| Clonidine | Low Affinity |
Data compiled from multiple sources. "High Affinity" indicates compounds frequently used as selective ligands for I₂ receptors.[11][21][22][23]
Signaling Pathways
The signaling pathways for imidazoline receptors are still being fully elucidated, particularly for the I₂ and I₃ subtypes.
I₁ Imidazoline Receptor Signaling
Activation of the I₁ receptor is thought to initiate a signaling cascade that does not involve the classical G-protein-coupled pathways associated with α₂-adrenergic receptors (i.e., inhibition of adenylyl cyclase).[17] Evidence suggests that I₁ receptor signaling may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[8]
α₂-Adrenergic Receptor Signaling
In contrast, the α₂-adrenergic receptor is a classic Gi-protein coupled receptor (GPCR). Its activation by an agonist like clonidine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues (e.g., rostral ventrolateral medulla for I₁ receptors, or kidney for I₂ receptors) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.[3] The final membrane preparation is resuspended in the assay buffer.
-
Incubation: The membrane suspension is incubated with a specific radioligand (e.g., [³H]-clonidine for I₁/α₂ receptors or [³H]-idazoxan for I₂ receptors) and a range of concentrations of the unlabeled test compound.[24] To distinguish between I₁ and α₂ sites when using [³H]-clonidine, parallel experiments can be conducted in the presence of a masking agent that selectively blocks one of the sites.[20]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[25]
GTPγS Binding Assay (Functional Assay)
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.[26]
-
Incubation: The membranes are incubated with the test compound (agonist), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[27][28]
-
Filtration: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the compound.[27]
In Vivo Models for Biological Activity
Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension.[1][29]
Methodology:
-
Animal Model: Adult male SHRs are typically used.
-
Blood Pressure Measurement: Blood pressure can be measured directly via an arterial catheter or indirectly using the tail-cuff method.[30]
-
Drug Administration: The imidazoline derivative is administered (e.g., orally or intravenously), and blood pressure and heart rate are monitored over time.
-
Data Analysis: The change in mean arterial pressure from baseline is calculated to determine the antihypertensive effect of the compound.
The Chronic Constriction Injury (CCI) model is a widely used animal model of neuropathic pain.[12][21][31][32][33]
Methodology:
-
Surgical Procedure: The sciatic nerve of an anesthetized rat is loosely ligated at four locations.
-
Assessment of Nociception: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) can be measured using a plantar test.
-
Drug Administration: The test compound is administered, and the withdrawal thresholds to mechanical or thermal stimuli are measured.
-
Data Analysis: An increase in the withdrawal threshold indicates an analgesic effect.
This assay is used to evaluate the effect of imidazoline derivatives on insulin secretion from pancreatic islets.[5][7][8][34][35]
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion.
-
Static Incubation: Batches of islets are pre-incubated in a buffer with low glucose concentration and then incubated with low or high glucose concentrations in the presence or absence of the test compound.[5]
-
Insulin Measurement: The amount of insulin secreted into the supernatant is measured by radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The effect of the compound on glucose-stimulated insulin secretion is determined by comparing the amount of insulin released in the presence of the compound to the control.
Conclusion
Imidazoline derivatives represent a rich and diverse class of compounds with significant therapeutic potential. Their complex pharmacology, arising from their interactions with multiple receptor systems, offers opportunities for the design of novel drugs with improved efficacy and safety profiles. A thorough understanding of their binding affinities, signaling pathways, and biological activities, as facilitated by the experimental protocols outlined in this guide, is essential for the continued development of this promising class of therapeutic agents.
References
- 1. scialert.net [scialert.net]
- 2. Imidazoline binding sites and their ligands: an overview of the different chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Idazoxan - Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 | MDPI [mdpi.com]
- 24. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 28. revvity.com [revvity.com]
- 29. ijprajournal.com [ijprajournal.com]
- 30. ijarsct.co.in [ijarsct.co.in]
- 31. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 34. Static insulin secretion analysis of isolated islets [protocols.io]
- 35. academic.oup.com [academic.oup.com]
In Vitro Effects of Tetrahydrozoline Hydrochloride on Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline (B7765393) hydrochloride is a synthetic sympathomimetic amine and an imidazoline (B1206853) derivative.[1] It is widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations to relieve redness and swelling.[2][3] Its primary mechanism of action is the agonism of alpha-1 adrenergic receptors, leading to the constriction of vascular smooth muscle.[4] While its clinical efficacy as a decongestant is well-established, a comprehensive understanding of its direct effects on cells at a molecular level in vitro is less documented in publicly available literature.
This technical guide provides a summary of the known in vitro effects of tetrahydrozoline hydrochloride on cells, details relevant experimental protocols for its assessment, and outlines its primary signaling pathway. It is important to note that while the mechanism of action of tetrahydrozoline is known, specific quantitative data on its cytotoxic, apoptotic, and cell cycle effects on common cell lines such as Human Corneal Epithelial Cells (HCEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are not extensively available in the current body of scientific literature. The protocols provided herein can serve as a foundation for researchers to generate such valuable data.
Core Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism
This compound functions primarily as an agonist of α1-adrenergic receptors.[4] The activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway initiated by the activation of α1-adrenergic receptors.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline HCl.
Quantitative Data on In Vitro Cellular Effects
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values, percentage of apoptosis) for the direct effects of this compound on the viability, apoptosis, or cell cycle of common cell lines such as HCEC or HUVEC. The available data primarily focuses on its vasoconstrictive properties and some general observations on cell behavior.
It has been noted that ophthalmic solutions containing preservatives like benzalkonium chloride (BAK), which are often formulated with vasoconstrictors, can exhibit cytotoxicity to corneal epithelial cells.[5] However, these effects are primarily attributed to the preservative rather than the active pharmaceutical ingredient itself.
The following tables are structured to present key metrics on the in vitro effects of a compound. Researchers are encouraged to use the experimental protocols outlined in this guide to populate these tables with data for this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| HCEC | MTT | 24 | Data not available | |
| HCEC | MTT | 48 | Data not available | |
| HUVEC | MTT | 24 | Data not available | |
| HUVEC | MTT | 48 | Data not available |
Table 2: Apoptotic Effects of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| HCEC | - | - | Data not available | |
| HUVEC | - | - | Data not available |
Table 3: Effects of this compound on Cell Cycle Progression
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HCEC | - | - | Data not available | Data not available | Data not available | |
| HUVEC | - | - | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on cells.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
HCEC or HUVEC cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the drug solution. Include untreated control wells (medium only) and vehicle control wells if a solvent is used to dissolve the drug.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
References
- 1. Tetryzoline - Wikipedia [en.wikipedia.org]
- 2. Ingestion of Fluids of the Ocular Surface Containing Eye Drops of Imidazole Derivatives—Alpha Adrenergic Receptor Agonists as Paragons [mdpi.com]
- 3. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Tetrahydrozoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tetrahydrozoline (B7765393) Hydrochloride using High-Performance Liquid Chromatography (HPLC). The information compiled is based on established and validated methods to ensure accuracy, precision, and robustness for routine analysis in pharmaceutical formulations and biological matrices.
Overview
Tetrahydrozoline hydrochloride is an alpha-adrenergic agonist commonly used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve redness and congestion.[1][2] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. Reversed-phase HPLC with UV detection is a widely employed technique for the determination of this compound due to its simplicity, specificity, and sensitivity.[3]
Comparative Summary of HPLC Methods
Several validated HPLC methods have been reported for the analysis of this compound. The following table summarizes the key chromatographic parameters from different methodologies, offering a comparative overview to aid in method selection and development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | Reversed-Phase C8 (125 mm x 4.6 mm, 5 µm)[3] | Bare Silica (dimensions not specified)[1] | Reversed-Phase C18 (150 mm x 4.6 mm, 5 µm)[4] | Newcrom R1 (100 mm x 3.2 mm, 5 µm)[2] | Inertsil ODS-3 (150 mm x 4.6 mm, 5µm)[5] |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (20:80, v/v)[3] | Methanol : Water (70:30, v/v) with 0.03% Triethylamine (B128534) and 0.02% Acetic Acid[1] | Methanol : Acetate Buffer (40:60, v/v)[4] | Water : Methanol with 0.1% Sulfuric Acid (Gradient)[2] | Water : Methanol : 2% Formic Acid in Water (60:30:10, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] | Not Specified | 0.5 mL/min[2] | 1.0 mL/min[5] |
| Detection Wavelength | 240 nm[3] | 254 nm[1] | 235 nm[4] | 275 nm[2] | 265 nm[5] |
| Injection Volume | 20 µL[1][3] | Not Specified | Not Specified | Not Specified | Not Specified |
| Internal Standard | None specified | Chlorpheniramine Maleate[1] | None specified | None specified | None specified |
| Linearity Range | 0.025–0.075 mg/mL[3] | 1.0–500 µg/mL[1] | 9.94–497.0 µg/mL[4] | Not Specified | 5–100 µg/mL[5][6] |
| Recovery | 100.8%[3] | 98.9–99.9%[1] | 99.86%[4] | Not Specified | Not Specified |
Detailed Experimental Protocols
The following protocols are based on a validated, stability-indicating reversed-phase HPLC method.[3]
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Phosphoric Acid
-
Triethylamine
-
Water (HPLC Grade or equivalent)
-
0.45 µm Syringe Filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C8 column (125 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[3]
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[3]
-
Diluent: Add 0.5 mL of phosphoric acid to 1000 mL of water.[3]
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1.0 mg/mL.[3]
-
Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.[3]
Sample Preparation (Eye Drops)
-
Transfer a volume of the eye drop formulation equivalent to 2.5 mg of tetrahydrozoline into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Column: Reversed-phase C8 (125 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v)
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Detection: UV at 240 nm[3]
-
Column Temperature: Ambient
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor for the tetrahydrozoline peak is not more than 2.0, and the theoretical plates are not less than 2000.
Analysis
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for Tetrahydrozoline HCl.
Logical Relationships in HPLC Analysis
This diagram shows the key components and their logical connections in the HPLC method.
Caption: Key Components of the HPLC Method.
References
- 1. jfda-online.com [jfda-online.com]
- 2. HPLC Method for Analysis of this compound in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]
- 3. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound and Its Related Substances in Eye Drops By HPLC [journal11.magtechjournal.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. ViewArticleDetail [ijpronline.com]
Application Notes and Protocols for In Vivo Studies of Tetrahydrozoline Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic agent, belonging to the imidazoline (B1206853) class of compounds, that acts as an alpha-adrenergic agonist.[1][2] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant products.[3] Its primary therapeutic effect is vasoconstriction, which alleviates redness of the eyes and nasal congestion by shrinking swollen blood vessels.[1] While effective for topical use, systemic absorption of tetrahydrozoline can lead to significant cardiovascular and central nervous system (CNS) side effects, including bradycardia, hypotension, and sedation.[4][5][6] Therefore, comprehensive in vivo studies in appropriate animal models are crucial for characterizing its pharmacological and toxicological profile.
These application notes provide detailed protocols for conducting in vivo studies of tetrahydrozoline hydrochloride in animal models to evaluate its effects on the cardiovascular and central nervous systems, as well as its potential for ocular irritation.
Mechanism of Action: Alpha-Adrenergic Agonism
This compound primarily exerts its effects by stimulating alpha-adrenergic receptors.[1][4] It displays a higher affinity for α1-adrenergic receptors in the vasculature, leading to vasoconstriction when applied topically.[2] However, upon systemic absorption, it can also activate central α2-adrenergic receptors, which inhibits sympathetic outflow from the brain, resulting in hypotension, bradycardia, and sedation.[4][7]
Signaling Pathway
Experimental Protocols
Cardiovascular Effects in Rodent Models
This protocol outlines a method to assess the dose-dependent effects of this compound on cardiovascular parameters in rats using non-invasive tail-cuff plethysmography.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Non-invasive blood pressure (NIBP) system with tail-cuff[8][9][10][11][12]
-
Animal restrainers
-
Warming chamber[9]
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Tail-Cuff Training: For 3-5 consecutive days, place the rats in the restrainers within the warming chamber and attach the tail-cuff to acclimate them to the procedure and minimize stress-induced blood pressure variations.[10][11]
-
Baseline Measurement: On the day of the experiment, record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included. Based on related imidazoline compounds, a suggested starting dose range is 0.01 to 10 mg/kg.[13][14] A preliminary dose-range finding study is highly recommended.[15]
-
Post-Dose Measurements: Measure SBP, DBP, and HR at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline for each dose group and compare them to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Quantitative Data Summary:
| Dose (mg/kg) | Route | Time Point (min) | Change in SBP (mmHg) | Change in DBP (mmHg) | Change in HR (bpm) |
| Vehicle | i.p. | 60 | -2 ± 3 | -1 ± 2 | -10 ± 15 |
| 0.01 | i.p. | 60 | -15 ± 5 | -10 ± 4 | -50 ± 20 |
| 0.1 | i.p. | 60 | -25 ± 7 | -18 ± 6 | -80 ± 25 |
| 1.0 | i.p. | 60 | -40 ± 9 | -28 ± 8 | -120 ± 30* |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary. A significant dose-dependent decrease in blood pressure and heart rate is expected.[7][14]
Central Nervous System (CNS) Depression in Rodent Models
This protocol describes the use of the open-field test to evaluate the sedative effects of this compound in mice.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male C57BL/6 mice (20-25g)
-
Open-field apparatus
-
Video recording and analysis software
-
Standard laboratory equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
Habituation: On the test day, habituate the mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound i.p. at various doses. Include a vehicle control group. A suggested starting dose range, based on related imidazoline derivatives, is 1 to 50 mg/kg.[13][16] A dose-range finding study is recommended.[15]
-
Open-Field Test: At a predetermined time after injection (e.g., 30 minutes), place each mouse in the center of the open-field apparatus and record its activity for a set duration (e.g., 10 minutes).[17][18][19]
-
Data Analysis: Analyze the recorded videos to quantify locomotor activity (total distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena. A decrease in these parameters is indicative of CNS depression.[17][19]
Quantitative Data Summary:
| Dose (mg/kg) | Route | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle | i.p. | 1500 ± 200 | 30 ± 5 | 25 ± 4 |
| 1.0 | i.p. | 1200 ± 180 | 22 ± 4 | 18 ± 3 |
| 10 | i.p. | 800 ± 150 | 10 ± 3 | 10 ± 2 |
| 50 | i.p. | 400 ± 100 | 2 ± 1 | 5 ± 1* |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary. A dose-dependent decrease in locomotor activity and exploratory behavior is expected, indicating CNS depression.[16][17]
Ocular Irritation and Decongestion in a Rabbit Model
This protocol is based on a modified Draize test to assess the potential for ocular irritation and the decongestant efficacy of this compound formulations in rabbits.[1][20][21][22][23]
Experimental Workflow:
Materials:
-
This compound ophthalmic solution (e.g., 0.05%)
-
Vehicle control (e.g., saline)
-
Positive control (optional, e.g., a known irritant)
-
Albino rabbits (2-3 kg)
-
Slit lamp or other means for ocular examination
Procedure:
-
Animal Acclimation: Acclimate rabbits to the facility for at least one week.
-
Baseline Examination: Perform a thorough ocular examination of both eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.
-
For Decongestion Efficacy:
-
Induce mild, reversible ocular irritation in one eye of each rabbit using a validated method.
-
Instill a single drop of the this compound solution or vehicle into the irritated eye.
-
Observe and score the level of conjunctival redness at various time points (e.g., 5, 15, 30, 60, and 120 minutes) to assess the onset and duration of the decongestant effect.
-
-
For Ocular Irritation Potential:
-
Instill a single drop of the test formulation into one eye of each rabbit. The other eye serves as a control.
-
Observe the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score for any signs of irritation (corneal opacity, iritis, conjunctival redness, chemosis, and discharge) according to the Draize scale.[1][21][23]
-
Quantitative Data Summary (Draize Scoring for Irritation):
| Time Point (hours) | Corneal Opacity (0-4) | Iritis (0-2) | Conjunctival Redness (0-3) | Chemosis (0-4) | Total Score |
| 1 | 0 | 0 | 1 | 0 | 1 |
| 24 | 0 | 0 | 0 | 0 | 0 |
| 48 | 0 | 0 | 0 | 0 | 0 |
| 72 | 0 | 0 | 0 | 0 | 0 |
Note: Data are hypothetical and for illustrative purposes. A low score indicates minimal to no irritation. Tetrahydrozoline ophthalmic solutions are generally considered non-irritating at therapeutic concentrations.[24]
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in animal models. These studies are essential for characterizing its dose-dependent effects on the cardiovascular and central nervous systems, as well as for assessing its ocular safety and efficacy. Researchers should adapt these protocols to their specific research questions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Due to the limited availability of specific dose-response data for tetrahydrozoline in the public domain, it is strongly recommended that preliminary dose-range finding studies be conducted to determine appropriate doses for definitive experiments.
References
- 1. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged cardiovascular effects after unintentional ingestion of tetrahydrozoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 10. Non-Invasive Blood Pressure Tracking of Spontaneous Hypertension Rats Using an Electronic Nose [mdpi.com]
- 11. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Alpha2-Adrenoreceptors activation on rat heart chronotropy [redalyc.org]
- 15. fda.gov [fda.gov]
- 16. Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. ecetoc.org [ecetoc.org]
- 22. Draize test - Wikipedia [en.wikipedia.org]
- 23. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro-in vivo evaluation of tetrahydrozoline-loaded ocular in situ gels on rabbits for allergic conjunctivitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydrozoline Hydrochloride Solution Preparation for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Tetrahydrozoline (B7765393) Hydrochloride solutions in a laboratory setting. This document includes information on the compound's mechanism of action, physicochemical properties, solution preparation, stability, and its application in common experimental assays.
Introduction and Mechanism of Action
Tetrahydrozoline Hydrochloride is an imidazoline (B1206853) derivative and a potent alpha-adrenergic agonist.[1][2][3] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors, primarily α1-receptors, located on the smooth muscle of arterioles.[1][3] This activation leads to vasoconstriction, the narrowing of blood vessels, which reduces blood flow and congestion.[1][2] In research, it is widely used to study the effects of alpha-adrenergic stimulation, particularly in models of nasal and conjunctival congestion.[2][4]
Physicochemical and Quantitative Data
Summarized below are the key properties and experimental concentrations for this compound.
| Property / Parameter | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇ClN₂ | [5] |
| Molecular Weight | 236.74 g/mol | [2][5] |
| CAS Number | 522-48-5 | [5] |
| Purity (Example) | 100.80 ± 0.92% | [5] |
| Solubility | Soluble in deionized water. | [5] |
| HPLC Linearity Range | 0.025 – 0.075 mg/mL | [6][7] |
| Voltammetric Sensing Range | 0.24 – 57.2 µg/mL | [5] |
| Common Ophthalmic Conc. | 0.05% | [8][9] |
Solution Stability
Proper storage and handling are critical for experimental reproducibility. Freshly prepared solutions are recommended for optimal performance.[4][5]
| Condition | Stability Outcome | Source(s) |
| Storage at Room Temp. | Stable for one week in standard solution. | [6] |
| Storage at 60 °C | Stable for one week in standard solution. | [6] |
| Acidic Solution (HCl) | Unstable; ~40% degradation observed. | [6] |
| Basic Solution (NaOH) | Unstable; ~35% degradation observed. | [6] |
| Oxidative Stress (H₂O₂) | Stable. | [6] |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Aqueous Stock Solution (1.0 mg/mL)
This protocol is adapted from methodologies used for HPLC analysis and provides a versatile stock solution.[6]
Materials:
-
This compound powder (authentic standard)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphoric acid
-
Volumetric flasks (100 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Prepare a diluent by adding 0.5 mL of phosphoric acid to 1000 mL of high-purity water.
-
Accurately weigh a quantity of this compound powder equivalent to 100.0 mg of tetrahydrozoline.
-
Transfer the powder to a 100.0 mL volumetric flask.
-
Add approximately 70 mL of the diluent to the flask and sonicate or vortex until the solid is completely dissolved.
-
Bring the flask to the final volume of 100.0 mL with the diluent.
-
Mix the solution thoroughly by inversion. This yields a stock solution with a concentration of 1.0 mg/mL.
-
Store the solution in a well-sealed container, protected from light. For long-term storage, refer to the stability data above.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol provides guidance for preparing a working solution for treating cells in culture, based on methods used for primary human gingival fibroblasts.[4]
Materials:
-
This compound stock solution (e.g., 1.0 mg/mL or a commercial 0.05% solution)
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Determine the final concentration required for your experiment. For example, a 1:20 dilution of a 0.05% (0.5 mg/mL) solution results in a final concentration of 0.025 mg/mL (25 µg/mL).
-
In a sterile tube, perform the necessary serial dilutions of the stock solution using sterile cell culture medium. For a 1:20 dilution, add 1 part of the stock solution to 19 parts of DMEM.
-
Gently mix the solution.
-
It is recommended to prepare this working solution fresh for each experiment to ensure sterility and compound integrity.[4]
-
Apply the final working solution to the cells as per the specific experimental design.
Application in Key Experiments
Application 1: In Vitro Cell-Based Assays
Tetrahydrozoline HCl can be used to investigate the physiological effects of alpha-adrenergic stimulation in various cell lines. For example, it has been shown to induce the synthesis of collagen types I and III in primary human gingival fibroblasts.[4]
General Protocol for Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.[10]
-
Prepare the Tetrahydrozoline HCl working solution in the appropriate cell culture medium as described in Protocol 2.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Tetrahydrozoline HCl. Include appropriate vehicle controls.[10]
-
Incubate the cells for the specified duration (e.g., 24 hours).[4]
-
Following incubation, harvest the cells or supernatant for downstream analysis (e.g., ELISA, Western Blot, qPCR) to measure the experimental endpoint.
Application 2: Competitive Receptor Binding Assays
These assays are used to determine the binding affinity of a compound (the "competitor," in this case, Tetrahydrozoline) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[11]
General Protocol for a Competitive Binding Assay:
-
Prepare cell membranes or purified receptors known to express alpha-adrenergic receptors.
-
In a multi-well plate, add a constant, known concentration of a suitable radioligand that binds to alpha-adrenergic receptors.
-
Add varying concentrations of unlabeled Tetrahydrozoline HCl solution (the competitor) to the wells.
-
Initiate the binding reaction by adding the receptor preparation to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction and separate the bound radioligand from the free (unbound) radioligand using a filter-based separation system (e.g., vacuum filtration onto glass fiber filters).[12]
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Analyze the data by plotting the percentage of radioligand binding against the concentration of Tetrahydrozoline HCl to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).[11]
Signaling Pathway
Tetrahydrozoline acts as a sympathomimetic agent by activating alpha-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] The downstream signaling cascade ultimately leads to a physiological response.
Safety Precautions
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound powder and its solutions. Accidental ingestion of even small amounts (1-2 mL) of imidazoline-derivative solutions can cause serious adverse reactions, particularly in children; therefore, all solutions must be clearly labeled and stored securely.[8]
References
- 1. What is Tetrahydrozoline used for? [synapse.patsnap.com]
- 2. This compound | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Deliberately Sensitive and Selective Tetrahydrozoline Voltammetric Sensors Integrated with a Copper Oxide Nanoparticle/Zeolite Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Cell Culture Experiments with Tetrahydrozoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline Hydrochloride is a sympathomimetic agent belonging to the imidazoline (B1206853) class of compounds.[1][2] It is widely recognized as the active ingredient in over-the-counter ophthalmic and nasal decongestants.[3][4] The primary mechanism of action of Tetrahydrozoline is the stimulation of alpha-1 adrenergic receptors (α1-ARs) on the smooth muscle of arterioles, leading to vasoconstriction.[3][5][6] This action reduces blood flow, thereby alleviating redness in the eyes and congestion in the nasal passages.[3][7]
In a research context, this compound serves as a valuable tool for investigating α1-adrenergic signaling pathways and their downstream cellular effects. The activation of α1-ARs, which are Gq protein-coupled receptors, initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).[5][8] This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), influencing a variety of cellular processes.[5][8]
The cellular response to α1-AR stimulation is highly dependent on the cell type and the concentration of the agonist.[5] Studies have shown that α1-AR activation can lead to diverse outcomes such as cell proliferation, hypertrophy, or even apoptosis, depending on the cellular context and signaling crosstalk.[9][10][11] These application notes provide a framework for designing and conducting cell culture experiments to elucidate the specific effects of this compound on various cell lines.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HUVECs (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 98 ± 4.8 | 95 ± 5.5 |
| 50 | 92 ± 6.1 | 85 ± 7.2 |
| 100 | 85 ± 5.9 | 70 ± 6.8 |
| 250 | 70 ± 7.3 | 55 ± 8.1 |
| 500 | 52 ± 8.0 | 40 ± 7.5 |
| 1000 | 35 ± 6.5 | 25 ± 5.9 |
| IC50 (µM) | ~550 | ~300 |
Table 2: Hypothetical Apoptosis Induction by this compound in HUVECs (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptosis (24h) | % Late Apoptosis/Necrosis (24h) | Total Apoptotic Cells (%) (24h) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 100 | 4.5 ± 1.1 | 2.0 ± 0.6 | 6.5 ± 1.7 |
| 250 | 8.2 ± 1.5 | 3.8 ± 0.9 | 12.0 ± 2.4 |
| 500 | 15.6 ± 2.2 | 7.5 ± 1.3 | 23.1 ± 3.5 |
| 1000 | 25.3 ± 3.1 | 12.8 ± 2.0 | 38.1 ± 5.1 |
Mandatory Visualizations
Experimental Protocols
Cell Line for Experiments
Human Umbilical Vein Endothelial Cells (HUVECs) are recommended for these protocols as they are a primary cell line widely used in cardiovascular research and are directly relevant to the vascular effects of Tetrahydrozoline.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of HUVECs, which is an indicator of cell viability.
Materials:
-
HUVECs
-
Complete culture medium (e.g., EGM-2)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without the compound).
-
-
Incubation:
-
Incubate the plate for 24 and 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
HUVECs
-
Complete culture medium
-
This compound
-
6-well sterile plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ HUVECs per well in 6-well plates with 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 100, 250, 500, 1000 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Disclaimer
The quantitative data presented in this document is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the specific effects and optimal concentrations of this compound for their chosen cell lines and experimental conditions. The provided protocols are general guidelines and may require optimization.
References
- 1. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Deliberately Sensitive and Selective Tetrahydrozoline Voltammetric Sensors Integrated with a Copper Oxide Nanoparticle/Zeolite Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Vasoconstrictor responses to vasopressor agents in human pulmonary and radial arteries: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of α1a Adrenergic Receptors Induces Cellular Proliferation or Antiproliferative Hypertrophy Dependent Solely on Agonist Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In vitro femoral arterial responses to vasoconstrictor and vasodilator agents in endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tetrahydrozoline Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic amine, an alpha-adrenergic agonist, commonly found in over-the-counter ophthalmic and nasal decongestant preparations.[1] Its mechanism of action involves the constriction of conjunctival blood vessels, which serves to relieve redness of the eye caused by minor ocular irritants.[2][3] Due to its pharmacological effects, which can include central nervous system depression when ingested, and its potential for misuse, robust and sensitive analytical methods for the quantification of tetrahydrozoline in biological samples are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.[4][5]
These application notes provide detailed protocols for the quantification of tetrahydrozoline hydrochloride in various biological matrices, including blood, urine, and vitreous humor. The methodologies described are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Signaling Pathway of Tetrahydrozoline
Tetrahydrozoline acts as a selective alpha-1 adrenergic receptor agonist.[1] The activation of these G-protein coupled receptors on smooth muscle cells initiates a signaling cascade that results in vasoconstriction.[6] The binding of tetrahydrozoline to the alpha-1 adrenergic receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream targets, ultimately leading to smooth muscle contraction.[7][8]
Analytical Methodologies
Several analytical methods have been developed and validated for the quantification of tetrahydrozoline in biological samples. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | Extraction Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Blood/Urine | Liquid-Liquid Extraction | Not Specified | Not Specified | Not Specified | Not Specified | [4][9] |
| Urine | Solid-Phase Extraction | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Ophthalmic Solution | UV | 1.0 - 500 µg/mL | Not Specified | 1.0 µg/mL | 98.9 - 99.9 | [10] |
| Eye Drops | UV | 0.025 - 0.075 mg/mL | Not Specified | Not Specified | 100.8 | [11] |
| Pharmaceutical Formulation | UV | 12 - 48 µg/mL | 1.86 µg/mL | 5.66 µg/mL | Not Specified | [11] |
Experimental Protocols
The following section provides detailed protocols for sample preparation and analysis.
Experimental Workflow
The general workflow for the analysis of tetrahydrozoline in biological samples involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis for separation and quantification.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. shu.elsevierpure.com [shu.elsevierpure.com]
- 4. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 6. youtube.com [youtube.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydrozoline Hydrochloride: A Pharmacological Tool for Probing Alpha-Adrenergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline (B7765393) hydrochloride, an imidazole (B134444) derivative, is widely recognized for its vasoconstrictive properties, primarily utilized in over-the-counter ophthalmic and nasal decongestants.[1][2][3] In the realm of pharmacology, it serves as a valuable tool compound for the investigation of alpha-adrenergic receptor signaling pathways. As a selective alpha-1 adrenergic receptor agonist, tetrahydrozoline provides a means to dissect the physiological and cellular effects mediated by this receptor subtype.[2][4] Its interaction with alpha-2 adrenergic receptors, particularly upon systemic administration, adds another layer to its pharmacological profile.[5] These application notes provide a comprehensive overview of tetrahydrozoline hydrochloride's pharmacological properties, along with detailed protocols for its use in key in vitro and in vivo experimental models.
Pharmacological Profile
This compound's primary mechanism of action is the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][6] This activation initiates a downstream signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8] The subsequent increase in intracellular calcium is a key event in smooth muscle contraction, the basis for tetrahydrozoline's vasoconstrictive effects.[8][9]
While a selective alpha-1 agonist, some evidence suggests that tetrahydrozoline can also interact with alpha-2 adrenergic receptors, which are coupled to the Gi alpha subunit, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][10]
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Alpha-1A | Data not available | e.g., [3H]-Prazosin | e.g., CHO-K1 | |
| Alpha-1B | Data not available | e.g., [3H]-Prazosin | e.g., CHO-K1 | |
| Alpha-1D | Data not available | e.g., [3H]-Prazosin | e.g., CHO-K1 | |
| Alpha-2A | Data not available | e.g., [3H]-Rauwolscine | e.g., HEK293 | |
| Alpha-2B | Data not available | e.g., [3H]-Rauwolscine | e.g., HEK293 | |
| Alpha-2C | Data not available | e.g., [3H]-Rauwolscine | e.g., HEK293 |
Table 2: Functional Potencies (EC50/IC50) of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | Functional Assay | EC50/IC50 (nM) | Cell Line/Tissue | Reference |
| Alpha-1A | Calcium Mobilization | Data not available | e.g., HEK293 | |
| Alpha-1B | Calcium Mobilization | Data not available | e.g., HEK293 | |
| Alpha-1D | Calcium Mobilization | Data not available | e.g., HEK293 | |
| Alpha-2A | cAMP Inhibition | Data not available | e.g., CHO-K1 | |
| Alpha-2B | cAMP Inhibition | Data not available | e.g., CHO-K1 | |
| Alpha-2C | cAMP Inhibition | Data not available | e.g., CHO-K1 |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a tool compound.
In Vitro Vasoconstriction Assay in Isolated Rabbit Aorta
This protocol details the assessment of tetrahydrozoline's vasoconstrictive properties on vascular smooth muscle.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (B352888) (for pre-contraction)
-
This compound stock solution (10 mM in distilled water)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Euthanize a rabbit and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adherent connective and fatty tissues.
-
Cut the aorta into rings of 3-4 mm in width.
-
For some rings, the endothelium can be removed by gently rubbing the intimal surface with a wooden stick. Endothelium removal should be confirmed by the absence of relaxation to a standard dose of acetylcholine (B1216132) (e.g., 1 µM) after pre-contraction with phenylephrine.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction plateau.
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the isometric tension changes after each addition, allowing the response to stabilize before adding the next concentration.
-
Construct a cumulative concentration-response curve by plotting the percentage of maximal contraction against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the concentration-response curve.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors using a radiolabeled antagonist.
Materials:
-
Cell membranes from a cell line stably expressing a specific human alpha-1 adrenergic receptor subtype (e.g., CHO-K1 cells expressing α1A, α1B, or α1D).
-
[3H]-Prazosin (radioligand)
-
This compound stock solution (10 mM in distilled water)
-
Phentolamine (B1677648) (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from the transfected cell line.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of [3H]-Prazosin (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 100 µM) for the competition curve.
-
For total binding wells, add vehicle instead of tetrahydrozoline.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist like phentolamine (e.g., 10 µM).
-
Cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium in cells expressing alpha-1 adrenergic receptors.
Materials:
-
HEK293 cells stably expressing a human alpha-1 adrenergic receptor subtype (e.g., α1A).
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (10 mM in distilled water)
-
Fluorescence plate reader or fluorescence microscope capable of ratiometric calcium imaging.
Procedure:
-
Seed the HEK293 cells expressing the alpha-1 adrenergic receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add varying concentrations of this compound (e.g., 1 nM to 100 µM) to the wells.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor the change in intracellular calcium concentration.
-
Generate concentration-response curves by plotting the peak change in fluorescence ratio against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the concentration-response curve.
In Vitro Study on Primary Human Gingival Fibroblasts
This protocol is for assessing the effect of this compound on collagen synthesis in primary human gingival fibroblasts.[12]
Materials:
-
Primary human gingival fibroblasts (HGFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
0.05% this compound solution
-
Antibodies for collagen type I and type III
-
Secondary fluorescently labeled antibodies
-
Fluorescence microscope
Procedure:
-
Culture primary HGFs in DMEM supplemented with 10% FBS and antibiotics until they reach the desired confluence.
-
Prepare a working solution of this compound by diluting the 0.05% stock solution 1:20 in DMEM.[12]
-
Treat the HGFs with the diluted this compound solution for 24 hours.[12]
-
After the incubation period, fix the cells.
-
Perform immunocytochemistry for collagen type I and type III using specific primary antibodies followed by fluorescently labeled secondary antibodies.
-
Visualize and quantify the expression of collagen types I and III using a fluorescence microscope.
Conclusion
This compound is a valuable pharmacological tool for studying alpha-1 adrenergic receptor function. Its selective agonist activity allows for the targeted investigation of Gq-mediated signaling pathways and their physiological consequences, such as vasoconstriction. The protocols provided herein offer a starting point for researchers to utilize this compound in their experimental designs. It is important to note the current lack of comprehensive public data on its binding affinities and potencies, highlighting an area for future investigation that would further solidify its utility as a reference compound in pharmacology.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha-Adrenergic Drugs | Ento Key [entokey.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Tetrahydrozoline Hydrochloride stability in acidic and basic solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetrahydrozoline (B7765393) Hydrochloride in acidic and basic solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is Tetrahydrozoline Hydrochloride in acidic and basic solutions?
A1: this compound is known to be unstable in both acidic and basic environments.[1] Forced degradation studies have demonstrated significant degradation under these conditions. One study reported approximately 40% degradation in a hydrochloric acid solution and about 35% degradation in a sodium hydroxide (B78521) solution.[1] Another study investigated the kinetics of hydrolysis across a wide pH range (2.00 to 12.20) at elevated temperatures, confirming its susceptibility to hydrolysis.[2][3]
Q2: What are the typical conditions for conducting forced degradation studies on this compound?
A2: Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways.[4][5][6] Typical stress conditions for this compound include:
-
Acid Hydrolysis: Refluxing the drug in 0.1 N HCl at 60°C for 30 minutes. If no significant degradation is observed, using a higher concentration of acid may be necessary.[4]
-
Base Hydrolysis: Refluxing the drug in 0.1 N NaOH at 60°C for 30 minutes. Similar to acid hydrolysis, the concentration of the base can be increased if degradation is minimal.[4]
-
Oxidative Degradation: Treating the drug solution with hydrogen peroxide (e.g., 3% H₂O₂) to assess its susceptibility to oxidation.[7]
-
Thermal Stress: Exposing the drug substance to heat to evaluate its thermal stability.[4][7]
-
Photolytic Stress: Exposing the drug to UV light to assess its photostability.[7]
Q3: What analytical methods are used to assess the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for stability studies of this compound.[1][2][8][9][10] Specifically, stability-indicating reversed-phase HPLC (RP-HPLC) methods are developed and validated to separate the intact drug from its degradation products.[1][8] These methods are crucial for accurately quantifying the remaining active pharmaceutical ingredient (API) and monitoring the formation of any impurities.
Troubleshooting Guides
Issue 1: Unexpectedly high degradation of this compound in a formulation.
-
Possible Cause: The pH of your formulation may be in an unstable range (either too acidic or too basic).
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
Compare the measured pH to the known stability profile of this compound. The typical pH range for ophthalmic solutions containing this compound is between 4.5 and 6.5.[11]
-
If the pH is outside the optimal range, consider adjusting it with appropriate buffering agents.
-
Evaluate the compatibility of all excipients in your formulation, as they may influence the pH and stability.
-
Issue 2: Inability to separate degradation products from the parent peak in HPLC analysis.
-
Possible Cause: The chromatographic method is not optimized to be "stability-indicating."
-
Troubleshooting Steps:
-
Review and optimize your HPLC method parameters, including the column, mobile phase composition, pH, and flow rate.
-
Perform forced degradation studies (acid, base, oxidation) to generate degradation products.
-
Inject the stressed samples into your HPLC system to confirm that all degradation product peaks are well-resolved from the main this compound peak.
-
Consider using a different stationary phase (e.g., C8 or C18) or modifying the mobile phase with ion-pairing reagents to improve separation.[1][9]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Hydrolysis | Hydrochloric Acid Solution | ~40% | [1] |
| Base Hydrolysis | Sodium Hydroxide Solution | ~35% | [1] |
| Oxidative Stress | Hydrogen Peroxide Solution | Stable | [1][7] |
| Thermal Stress | 60°C for one week | Stable | [1] |
Table 2: Results from a Specific Forced Degradation Study
| Condition | % Assay of Tetrahydrozoline HCl | Peak Purity | Reference |
| Acidic (2 M HCl, 70°C, 3 hours) | 98.2% | 1.000 | [12] |
| Alkaline | 97.2% | 0.998 | [12] |
| Oxidative | 99.3% | 1.000 | [12] |
| Thermal | 98.6% | 1.000 | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the analysis of this compound in eye drop formulations.[1][13]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C8 column (125 mm x 4.6 mm i.d., 5 µm).[1][13]
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a ratio of 20:80 (v/v).[1][13]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock standard solution of this compound (1.0 mg/mL).
-
Prepare a working standard solution by diluting the stock solution to a concentration of 0.05 mg/mL.
-
For formulated products, dilute a known volume of the sample to achieve a similar concentration.
-
Protocol 2: Forced Degradation Study
This protocol outlines the general steps for conducting forced degradation studies as per regulatory guidance.[4][5][14]
-
Acid Hydrolysis:
-
Dissolve the this compound sample in 0.1 N HCl.
-
Reflux the solution at 60°C for 30 minutes.
-
Neutralize the solution.
-
Dilute to a suitable concentration and analyze by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Dissolve the this compound sample in 0.1 N NaOH.
-
Reflux the solution at 60°C for 30 minutes.
-
Neutralize the solution.
-
Dilute to a suitable concentration and analyze by the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve the this compound sample in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration and analyze by the stability-indicating HPLC method.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for stability testing of Tetrahydrozoline HCl.
References
- 1. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. ijrpp.com [ijrpp.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and this compound in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Stability-indicating determination of this compound in ophthalmic solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 522-48-5: this compound | CymitQuimica [cymitquimica.com]
- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing Tetrahydrozoline Hydrochloride for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrozoline Hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an imidazoline (B1206853) derivative that acts as a potent alpha-adrenergic receptor agonist, with a higher affinity for α1-adrenergic receptors.[1][2][3] In vitro, its primary action is the stimulation of these receptors on the surface of cells, leading to a cascade of intracellular signaling events. This stimulation typically results in vasoconstriction in relevant cell types.[1][2]
Q2: What is a good starting concentration for my in vitro assay?
A definitive optimal concentration for all in vitro assays is not established and is highly dependent on the cell type and the specific assay being conducted. However, a published study on primary human gingival fibroblasts used a 1:20 dilution of a 0.05% this compound solution in DMEM. This provides a potential starting point for range-finding experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the known cytotoxic concentrations or IC50 values for this compound?
Currently, specific IC50 values for this compound in various cell lines are not widely available in publicly accessible literature. Therefore, it is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay before conducting functional assays. This will help establish a non-toxic working concentration range.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in water and ethanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a sterile, high-purity solvent such as DMSO or sterile water. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. For example, a 10 mM stock solution in DMSO can be a convenient starting point.
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Application/Assay | Cell Type | Concentration | Notes |
| Induction of collagen synthesis | Primary human gingival fibroblasts | 0.05% solution diluted 1:20 in DMEM | This concentration was used for a 24-hour treatment. |
| General In Vitro Testing | Not specified | -5.0 log10(M) | This high concentration was noted in a public database without further details on the assay or outcome. |
Note: The limited availability of specific in vitro concentration data in the literature necessitates empirical determination of optimal concentrations for your experimental system.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 µM to 10 mM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Vasoconstriction Assay (Aortic Ring Assay)
This protocol describes a classic ex vivo method to assess the vasoconstrictive effects of this compound.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution
-
Organ bath system with force transducer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Phenylephrine (as a positive control)
-
Phentolamine (as an antagonist for validation)
-
This compound
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and carefully cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Dose-Response Curve: After washing and returning to baseline, cumulatively add increasing concentrations of this compound to the organ bath and record the contractile response.
-
Data Analysis: Plot the contractile force against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Mandatory Visualizations
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro assays with this compound.
Troubleshooting Guide
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as receptor expression and cell signaling can change with excessive passaging.
-
Reagent Variability: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities between experiments.
-
Cell Health: Monitor the health and morphology of your cells regularly. Stressed cells may respond differently.
Q: I am observing cytotoxicity at concentrations where I expect to see a functional effect. What should I do?
A:
-
Confirm with a Different Assay: Use a secondary, mechanistically different cytotoxicity assay (e.g., LDH release assay) to confirm the observed toxicity.
-
Reduce Incubation Time: Shorter incubation times may allow you to observe the functional effect before significant cytotoxicity occurs.
-
Check Solvent Concentration: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).
-
Consider Off-Target Effects: At higher concentrations, Tetrahydrozoline may have off-target effects. Try to work within the lowest effective concentration range determined from your dose-response curve.
Q: I am not observing the expected alpha-1 adrenergic effect (e.g., no vasoconstriction or calcium influx). What are the possible reasons?
A:
-
Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of alpha-1 adrenergic receptors. You can verify this through techniques like qPCR, western blotting, or radioligand binding assays.
-
Compound Activity: Verify the activity of your this compound stock. You can test it in a well-characterized positive control cell line or assay.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Optimize assay parameters such as cell number, reagent concentrations, and measurement time points.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. Consider using shorter treatment times.
References
Potential for tachyphylaxis with Tetrahydrozoline Hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrozoline Hydrochloride, with a specific focus on the potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2][3] Its primary mechanism of action involves binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels. This activation leads to vasoconstriction, which is the narrowing of the blood vessels.[1][3] In experimental settings, this effect is often observed as a reduction in tissue redness or congestion.
Q2: What is tachyphylaxis and is it a concern with this compound?
A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[4] Yes, tachyphylaxis is a known consideration with the use of this compound and other alpha-adrenergic agonists.[5][6] This means that with continuous or frequent application, the vasoconstrictive effect of Tetrahydrozoline may diminish, requiring more frequent dosing to achieve the initial effect.[5]
Q3: What is the proposed mechanism of tachyphylaxis to this compound?
A3: The primary proposed mechanism for tachyphylaxis to alpha-1 adrenergic agonists like Tetrahydrozoline is the downregulation of alpha-1 adrenergic receptors.[4][5] Continuous stimulation of these receptors can lead to their internalization and degradation, resulting in a reduced number of available receptors on the cell surface. This decrease in receptor density leads to a diminished cellular response to the drug.[4]
Q4: What is "rebound hyperemia" and how does it relate to Tetrahydrozoline use?
A4: Rebound hyperemia, or rebound redness, is a condition where the discontinuation of a vasoconstrictor leads to a return of vasodilation, often to a greater extent than before the treatment was initiated. While tachyphylaxis is a reduction in the drug's effect during use, rebound hyperemia is a consequence of withdrawal. Prolonged use of Tetrahydrozoline can lead to this phenomenon.[6]
Troubleshooting Guides
Problem: Diminished Vasoconstrictive Response in an In Vivo Experiment
| Possible Cause | Troubleshooting Step |
| Tachyphylaxis | 1. Review the dosing schedule. Frequent, uninterrupted administration is more likely to induce tachyphylaxis. 2. Introduce a "drug holiday" or washout period in your experimental design to allow for receptor resensitization. 3. Consider using a lower effective concentration or less frequent administration if the experimental design allows. 4. Quantify the development of tachyphylaxis by generating dose-response curves at different time points of drug exposure. |
| Drug Solution Instability | 1. Verify the stability of your this compound solution under your experimental storage and handling conditions. 2. Prepare fresh solutions for each experiment or at regular, validated intervals. |
| Animal Model Variability | 1. Ensure consistent application technique and volume across all subjects. 2. Increase the sample size to account for biological variability in drug response. |
Problem: Inconsistent Results in an In Vitro Receptor Binding Assay
| Possible Cause | Troubleshooting Step |
| Receptor Downregulation | 1. If pre-incubating cells or tissues with Tetrahydrozoline, vary the incubation time and concentration to characterize the time-course and dose-dependency of receptor downregulation. 2. Perform receptor quantification assays (e.g., radioligand binding or western blot) at multiple time points following Tetrahydrozoline exposure. |
| Assay Conditions | 1. Optimize incubation times, temperature, and washing steps to ensure equilibrium is reached and non-specific binding is minimized. 2. Validate the specificity of your radioligand or antibody for the alpha-1 adrenergic receptor. |
| Cell/Tissue Viability | 1. Assess cell viability or tissue integrity after exposure to Tetrahydrozoline to rule out cytotoxicity as a confounding factor. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to Ocular this compound in a Rabbit Model (Adapted from Carr et al., 2011)
Objective: To quantify the development of tachyphylaxis to the vasoconstrictive effects of this compound in a rabbit model.
Materials:
-
Male New Zealand white rabbits (2-3 kg)
-
0.05% this compound ophthalmic solution
-
Slit-lamp biomicroscope with a camera
-
Image analysis software
-
Calibrated micropipette
Methodology:
-
Baseline Measurement: Acclimatize rabbits to the experimental setting. Capture high-resolution images of the conjunctival vasculature of one eye of each rabbit.
-
Drug Administration: Instill two drops of 0.05% this compound solution into the conjunctival sac of the selected eye at 0, 4, 8, and 12 hours for a period of 72 hours. The contralateral eye can serve as a control.
-
Response Measurement: At 30 minutes following each drug administration, capture images of the conjunctival vasculature.
-
Image Analysis: Use image analysis software to quantify the change in vessel diameter or the degree of redness from the baseline images.
-
Data Analysis: Plot the vasoconstrictive response (e.g., percentage reduction in vessel diameter) against time to observe any decrease in effect with repeated dosing.
Protocol 2: In Vitro Quantification of Alpha-1 Adrenergic Receptor Downregulation
Objective: To determine if prolonged exposure to this compound leads to a decrease in the number of alpha-1 adrenergic receptors in a cell culture model.
Materials:
-
Cell line expressing alpha-1 adrenergic receptors (e.g., HEK293 cells transfected with the human alpha-1a adrenergic receptor)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled alpha-1 adrenergic receptor antagonist (e.g., [3H]prazosin)
-
Scintillation counter
-
Protein assay kit
Methodology:
-
Cell Culture: Culture the cells to confluency in appropriate multi-well plates.
-
Drug Treatment: Expose the cells to a specific concentration of this compound for varying durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Radioligand Binding Assay:
-
Wash the cells to remove the Tetrahydrozoline.
-
Incubate the cells with a saturating concentration of the radiolabeled antagonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled antagonist.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each well.
-
Data Analysis: Calculate the specific binding (total binding - non-specific binding) and normalize it to the protein concentration. Plot the number of receptors (fmol/mg protein) against the duration of Tetrahydrozoline exposure.
Data Presentation
Table 1: Hypothetical Vasoconstrictive Response to Repeated Ocular Administration of 0.05% this compound
| Time (hours) | Mean Reduction in Conjunctival Vessel Diameter (%) | Standard Deviation |
| 0.5 | 45.2 | 5.1 |
| 4.5 | 43.8 | 4.9 |
| 8.5 | 38.1 | 6.2 |
| 12.5 | 35.5 | 5.8 |
| 24.5 | 28.9 | 7.3 |
| 48.5 | 21.3 | 6.9 |
| 72.5 | 15.7 | 8.1 |
Table 2: Hypothetical Alpha-1 Adrenergic Receptor Density Following In Vitro Exposure to this compound
| Duration of Exposure (hours) | Alpha-1 Adrenergic Receptor Density (fmol/mg protein) | Standard Deviation |
| 0 | 250.4 | 15.2 |
| 2 | 245.1 | 14.8 |
| 4 | 220.7 | 13.9 |
| 8 | 185.3 | 16.1 |
| 12 | 155.9 | 14.5 |
| 24 | 110.2 | 12.8 |
Visualizations
Caption: Signaling pathway of this compound leading to vasoconstriction.
Caption: Troubleshooting workflow for diminished response to Tetrahydrozoline.
Caption: Logical relationship of tachyphylaxis development.
References
- 1. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Receptor Agonist Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Truth about Tachyphylaxis [reviewofophthalmology.com]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. cmaj.ca [cmaj.ca]
Technical Support Center: Tetrahydrozoline Hydrochloride Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrozoline Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through hydrolysis under both acidic and basic conditions. It is relatively stable under oxidative, thermal, and photolytic stress.[1][2][3] The main degradation pathway involves the hydrolytic cleavage of the imidazoline (B1206853) ring.
Q2: What is the major degradation product of this compound under hydrolytic stress?
A2: Under acidic or basic conditions, the imidazoline ring of Tetrahydrozoline opens to form N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. This has been identified as the primary hydrolysis product.
Q3: What is the impact of these degradation products on my research?
A3: The presence of degradation products can have several impacts on your research:
-
Analytical Interference: Degradation products may co-elute with the parent drug or other components in your formulation during chromatographic analysis, leading to inaccurate quantification.
-
Altered Efficacy: The degradation product, N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, lacks the imidazoline ring essential for the alpha-adrenergic agonist activity of Tetrahydrozoline. Therefore, its formation leads to a loss of potency of the drug product.
Troubleshooting Guides
Issue 1: Inconsistent analytical results for this compound potency.
-
Question: Why am I observing a decrease in the concentration of this compound in my samples over time, even under proper storage conditions?
-
Answer: This could be due to the degradation of this compound, especially if your formulation has a pH that favors hydrolysis. The imidazoline ring is susceptible to opening, leading to a decrease in the parent drug concentration. It is crucial to use a stability-indicating analytical method that can separate the parent drug from its degradation products.[1]
Issue 2: Appearance of unknown peaks in my chromatogram during stability studies.
-
Question: I am running a stability study on a this compound formulation, and I see new peaks appearing in my HPLC chromatogram over time. What could these be?
-
Answer: These unknown peaks are likely degradation products. The most probable degradation product is N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, formed via hydrolysis. To confirm the identity of these peaks, you can perform forced degradation studies (acid and base hydrolysis) on a pure sample of this compound and compare the retention times of the resulting peaks with those in your stability samples. Mass spectrometry can be used for definitive identification.
Quantitative Data Summary
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Degradation Products Detected | Reference |
| Acid Hydrolysis | 0.1 M HCl | 3 hours | 70°C | ~4.3 | Yes (unspecified) | [2] |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | 70°C | ~10.2 | Yes (unspecified) | [2] |
| Oxidative | 3% H₂O₂ | 3 hours | 70°C | No significant degradation | No | [1][2] |
| Thermal | Solid State | 24 hours | 100°C | No significant degradation | No | [2] |
| Photolytic | Solid State (UV light) | 24 hours | Ambient | No significant degradation | No | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of 1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution and add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Dissolve a known weight of the heat-treated drug in a suitable solvent and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) for 24 hours.
-
Dissolve a known weight of the UV-treated drug in a suitable solvent and dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its degradation products.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.0) in a ratio of 30:70 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Visualizations
Caption: Hydrolytic Degradation Pathway of Tetrahydrozoline.
Caption: Workflow for Identifying Unknown Degradation Peaks.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 2. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | C13H18N2O | CID 43510302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Improving Reproducibility in Experiments with Tetrahydrozoline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Tetrahydrozoline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of imidazoline (B1206853) and acts as an alpha-adrenergic agonist.[1] Its primary mechanism of action is the constriction of blood vessels (vasoconstriction) by stimulating alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[2][3] It is commonly found in over-the-counter eye drops and nasal sprays to relieve redness and congestion.[1][4][5] In a research context, it is often used to study the effects of alpha-adrenergic stimulation. Tetrahydrozoline also shows affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.[6][7]
Q2: How should I prepare and store stock solutions of this compound?
For in vitro experiments, this compound can be dissolved in sterile, purified water to create a stock solution.[8] For cell culture applications, it is often recommended to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What are the known stability issues with this compound?
This compound is known to be unstable in acidic and basic solutions. Studies have shown degradation of about 40% in hydrochloric acid solution and 35% in sodium hydroxide (B78521) solution.[9] However, it is stable in a hydrogen peroxide solution and at room temperature for at least a week.[9] For optimal reproducibility, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher EC50/IC50 values) of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | Tetrahydrozoline is unstable in acidic or basic conditions.[9] Ensure the pH of your assay buffer is within a neutral and stable range. Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment. |
| Off-target effects | At high concentrations, Tetrahydrozoline may interact with other receptors or cellular components, leading to confounding results.[10][11] It is advisable to determine a therapeutic window by performing a dose-response curve for both the desired effect and cytotoxicity. |
| Receptor desensitization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the observed effect. Consider optimizing the incubation time of your experiment. |
| Cell line variability | The expression level of adrenergic receptors can vary between different cell lines and even between different passages of the same cell line. Ensure you are using a consistent cell passage number and consider characterizing the receptor expression in your cell model. |
Issue 2: High variability between replicate wells in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Uneven cell distribution in the microplate is a common source of variability. Ensure your cells are in a single-cell suspension before plating and use proper pipetting techniques to dispense the cells evenly. |
| Edge effects | Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media. |
| Pipetting errors | Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant variability. Ensure your pipettes are properly calibrated and use a consistent pipetting technique. |
| Compound precipitation | If the final concentration of Tetrahydrozoline exceeds its solubility in the assay medium, it may precipitate, leading to inconsistent results. Visually inspect your assay plates for any signs of precipitation. |
Issue 3: Unexpected cytotoxicity observed in my cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Solvent toxicity | If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in the assay wells is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the same concentration of solvent to assess its effect. |
| Off-target cytotoxicity | At higher concentrations, Tetrahydrozoline may induce cytotoxicity through off-target mechanisms.[10][11] Perform a dose-response experiment to determine the cytotoxic concentration range. |
| Assay interference | The compound may interfere with the chemistry of the viability assay itself (e.g., by reducing the MTT reagent). Confirm cytotoxicity using an orthogonal method (e.g., a membrane integrity assay like LDH release if you are using a metabolic assay like MTT). |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., alpha-adrenergic receptors).
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-prazosin for α1-adrenergic receptors)
-
This compound (unlabeled competitor)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and wash buffer.
-
Dilute the cell membranes to the desired protein concentration in the assay buffer.
-
Prepare serial dilutions of this compound.
-
Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
-
Assay Incubation:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radiolabeled ligand, and the different concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~10 mg/mL | [12] |
| Ethanol | ~25 mg/mL | [12] |
| DMSO | ~25 mg/mL | [12] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [12] |
Table 2: Example IC50/EC50 Data for this compound
Note: Specific IC50 and EC50 values for this compound are highly dependent on the experimental system, including the cell line, receptor expression levels, and assay conditions. The following table is a template. Researchers should determine these values empirically for their specific system.
| Assay Type | Cell Line/Tissue | Receptor Target | Endpoint Measured | IC50/EC50 (M) | Reference |
| Cell Viability | (e.g., HEK293) | - | % Viability | Empirically Determined | N/A |
| Receptor Binding | (e.g., CHO-K1) | α1-adrenergic | Radioligand Displacement | Empirically Determined | N/A |
| Functional Assay | (e.g., Aorta Rings) | α1-adrenergic | Vasoconstriction | Empirically Determined | N/A |
Mandatory Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetryzoline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methodist.edu [methodist.edu]
- 6. Testing conception of engagement of imidazoline receptors in imidazoline drugs effects on isolated rat heart atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Troubleshooting unexpected results in Tetrahydrozoline Hydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in studies involving Tetrahydrozoline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sympathomimetic agent that acts as a selective agonist for α-1 adrenergic receptors.[1][2][3] Its interaction with these receptors on vascular smooth muscle leads to vasoconstriction, which is the basis for its use as an ocular and nasal decongestant.[1][3][4] While it primarily targets α-1 receptors, like other imidazoline (B1206853) derivatives, it may also have some activity at α-2 adrenergic receptors, which can lead to systemic effects if absorbed.[5][6]
Q2: What are the known stability characteristics of this compound in experimental solutions?
This compound is susceptible to degradation in both acidic and basic conditions.[7] To ensure the stability of your experimental samples, it is crucial to maintain a neutral pH. While generally stable under oxidative and thermal stress, prolonged exposure to high temperatures should be avoided.[7] Commercial ophthalmic solutions have demonstrated stability for up to three years at room temperature.[3] For in vitro studies, it is recommended to prepare fresh solutions or conduct stability tests under your specific experimental conditions (buffer, temperature) using a stability-indicating method like HPLC.[7][8]
Q3: Can prolonged or repeated administration of Tetrahydrozoline lead to a diminished response?
Yes, repeated use of Tetrahydrozoline can lead to tachyphylaxis, which is a rapid decrease in the drug's effectiveness.[9] This phenomenon is thought to be caused by the downregulation or desensitization of α-1 adrenergic receptors following continuous stimulation.[10][11][12] This can manifest in experiments as a reduced vasoconstrictive response with subsequent doses.
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Studies
Issue 1: Lower-than-Expected Potency or Efficacy in Cell-Based Assays
-
Question: My dose-response curve for Tetrahydrozoline in a cell-based GPCR activation assay shows a higher EC50 or lower maximal response than anticipated. What could be the cause?
-
Answer:
-
Cell Line Integrity: Confirm the identity and purity of your cell line. Cross-contamination or mycoplasma infection can significantly alter cellular signaling pathways.[13]
-
Receptor Expression Levels: Ensure consistent and adequate expression of the target α-1 adrenergic receptor in your cell line. Low passage numbers are recommended as receptor expression can change over time in culture.[14][15]
-
Compound Stability: Tetrahydrozoline can degrade in acidic or basic solutions.[7] Verify the pH of your assay buffer and consider performing a stability check of your compound under the exact assay conditions.
-
Assay Conditions: Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations. For GPCR assays, the choice of detection method (e.g., calcium mobilization, IP1 accumulation) can also influence the results.[16]
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Question: I am observing significant variability in my in vitro assay results, making the data difficult to interpret. What are the common sources of this variability?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Ensure proper cell suspension and mixing before and during plating.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. Using hydrated chambers or avoiding the outer wells can mitigate this.
-
Reagent Preparation and Addition: Inconsistent pipetting of the compound or detection reagents can lead to significant errors. Use calibrated pipettes and follow a consistent plate-loading workflow.
-
Incubation Conditions: Ensure uniform temperature and CO2 levels across the incubator to prevent variations in cell growth and response.
-
In Vivo Studies
Issue 1: Diminished Vasoconstrictor Response Over Time (Tachyphylaxis)
-
Question: In my animal model, the initial vasoconstrictor response to Tetrahydrozoline was robust, but subsequent applications resulted in a significantly weaker effect. Why is this happening?
-
Answer: This is a classic presentation of tachyphylaxis. The initial stimulation of α-1 adrenergic receptors can lead to their desensitization and internalization, reducing the number of available receptors for subsequent agonist binding.[10][17] To investigate this, consider:
-
Washout Period: Introduce a sufficient washout period between doses to allow for receptor resensitization.
-
Dose Escalation: Attempting to overcome the diminished response by increasing the dose may not be effective in true tachyphylaxis and could lead to off-target or systemic side effects.[12]
-
Mechanism Study: Investigate receptor downregulation directly through techniques like receptor binding assays on tissue samples collected after repeated dosing.[17]
-
Issue 2: Unexpected Cardiovascular Effects in Whole Animal Studies
-
Question: My in vivo study is showing unexpected changes in heart rate or blood pressure that don't correlate with the expected peripheral vasoconstriction. What could be the reason?
-
Answer: While Tetrahydrozoline is primarily a peripheral α-1 agonist, systemic absorption can lead to activation of central α-2 adrenergic receptors.[5][6] This can result in:
-
Hypotension and Bradycardia: Central α-2 receptor activation can decrease sympathetic outflow, leading to a drop in blood pressure and heart rate.[5] This is a known toxic effect upon ingestion in humans.[6]
-
Biphasic Blood Pressure Response: An initial transient hypertension due to peripheral α-1 mediated vasoconstriction might be followed by a more sustained hypotension due to central α-2 effects.[5]
-
Dose and Route of Administration: These unexpected effects are more likely with higher doses or routes of administration that favor systemic absorption. Carefully consider the dose and delivery method in your experimental design.
-
Issue 3: Inconsistent Results in Vasoconstriction Measurements
-
Question: The degree of vasoconstriction I'm measuring in my animal model is highly variable between animals. How can I improve the consistency of my measurements?
-
Answer:
-
Standardized Procedure: Ensure a highly standardized surgical and experimental procedure, including consistent anesthesia levels, temperature control, and fluid balance.
-
Precise Measurement Technique: Utilize high-resolution imaging techniques and automated analysis software to quantify changes in vessel diameter accurately and reduce observer bias.[18]
-
Baseline Stabilization: Allow for an adequate stabilization period for the animal and the target blood vessel before applying the test substance to ensure a stable baseline.
-
Control for Systemic Effects: Monitor systemic blood pressure and heart rate to ensure that the observed local vasoconstriction is not a secondary effect of systemic cardiovascular changes.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities and Potency of Tetrahydrozoline
| Parameter | Receptor | Species | Value | Reference |
| Potency | α-1 Adrenergic | Rat/Rabbit | - | [Tetrahydrozoline is a selective α1-adrenergic receptor agonist.[3]](--INVALID-LINK--) |
| EC50 | Vasodilation | Rat (Femoral Artery) | - | [For comparison, the EC50 for the vasodilator acetylcholine (B1216132) is 1.3 x 10⁻⁶ mol/l.[19]](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: In Vitro Alpha-1 Adrenergic Receptor Activation Assay (General Protocol)
This protocol outlines a general procedure for measuring the activation of α-1 adrenergic receptors in a cell-based assay. This example uses a calcium mobilization assay, a common downstream indicator of Gq-coupled GPCR activation.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human α-1 adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution.
-
Positive control agonist (e.g., Phenylephrine).
-
Antagonist (e.g., Prazosin) for specificity testing.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capabilities.
Methodology:
-
Cell Culture: Culture the receptor-expressing cells according to standard protocols. Passage cells regularly and use them at a consistent, low passage number.
-
Cell Plating: Seed the cells into the microplates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates, wash with assay buffer, and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Assay Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time (kinetic read).
-
Compound Addition: After establishing a stable baseline fluorescence, add the diluted compounds to the respective wells.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.
Protocol 2: In Vivo Vasoconstriction Measurement in a Murine Dorsal Skinfold Window Chamber Model
This protocol provides a method for the direct in vivo visualization and quantification of vasoconstriction.
Materials:
-
Mouse with a surgically implanted dorsal skinfold window chamber.
-
Anesthetic (e.g., isoflurane).
-
Stereomicroscope with a digital camera.
-
Image analysis software.
-
This compound solution for topical application.
-
Vehicle control solution.
Methodology:
-
Animal Preparation: Anesthetize the mouse and place it on the microscope stage. Allow the animal to stabilize.
-
Baseline Imaging: Acquire high-resolution images of the vasculature within the window chamber. Select a specific arteriole or venule for measurement.
-
Compound Application: Topically apply a precise volume of the Tetrahydrozoline solution or vehicle control directly to the tissue within the window chamber.
-
Time-Lapse Imaging: Acquire images of the selected blood vessel at regular intervals (e.g., every minute) for a predetermined duration.
-
Data Analysis: Use image analysis software to measure the diameter of the blood vessel in each image.[18] Calculate the percentage change in vessel diameter from baseline at each time point. Plot the time course of vasoconstriction and determine the maximal response and duration of action.
Visualizations
Caption: Alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline.
Caption: Troubleshooting workflow for unexpected in vitro results.
Caption: Experimental workflow for in vivo vasoconstriction assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Complete atrioventricular block due to ingestion of Visine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reviewofophthalmology.com [reviewofophthalmology.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What are the molecular mechanisms behind tachyphylaxis (downregulation of receptors in response to an agonist?) - Biology Stack Exchange [biology.stackexchange.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. youtube.com [youtube.com]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automatic protocol for quantifying the vasoconstriction in blood vessel images - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Tetrahydrozoline Hydrochloride Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of Tetrahydrozoline (B7765393) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of Tetrahydrozoline Hydrochloride?
A1: The most common analytical methods for quantifying this compound in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[1][2] While UV-Vis spectrophotometry is a pharmacopeial method, it may lack the specificity to distinguish this compound from other UV-absorbing substances like preservatives (e.g., benzalkonium chloride) or degradation products.[1] Therefore, a stability-indicating HPLC method is often preferred for its selectivity.[1]
Q2: What are the key validation parameters to consider according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an assay method include:
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for the determination of impurities or degradation products.[3]
Q3: How do I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[4][5][6] The drug substance is subjected to stress conditions more severe than accelerated stability testing to generate degradation products.[6] For this compound, this typically involves exposure to:
-
Acidic Conditions: Refluxing with an acid like 0.1 N HCl.[1][4]
-
Basic Conditions: Refluxing with a base like 0.1 N NaOH.[1][4]
-
Oxidative Conditions: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%).[1][5]
-
Thermal Stress: Exposing the sample to high temperatures.[4]
-
Photolytic Stress: Exposing the sample to light.[4]
It has been reported that Tetrahydrozoline was found to be unstable in acidic and basic solutions, with degradation of about 40% and 35% respectively.[1] However, it showed stability in a hydrogen peroxide solution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC | Inappropriate mobile phase pH. | The pH of the mobile phase should be optimized to ensure the analyte is in a single ionic form. For Tetrahydrozoline HCl, a mobile phase with a pH of 3.0 has been used successfully.[1] |
| Secondary interactions with the stationary phase. | Adding an amine modifier like triethylamine (B128534) to the mobile phase can help reduce peak tailing by masking active silanol (B1196071) groups on the column.[7] | |
| Column overload. | Reduce the concentration of the injected sample. | |
| Inconsistent retention times in HPLC | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Flush the column with an appropriate solvent or replace the column if it's at the end of its lifespan. | |
| Low recovery in accuracy studies | Incomplete extraction from the sample matrix. | Optimize the sample preparation procedure, including the choice of extraction solvent and extraction time. Liquid-liquid extraction has been used for sample preparation from biological matrices.[8] |
| Degradation of the analyte during sample preparation. | Protect the sample from light and heat, and process it as quickly as possible. | |
| Non-linear calibration curve | Inappropriate concentration range. | Narrow the concentration range of the calibration standards. A typical linear range for Tetrahydrozoline HCl is 0.025–0.075 mg/mL.[1] |
| Detector saturation. | Dilute the higher concentration standards. | |
| Issues with standard preparation. | Prepare fresh standards and verify their concentrations. | |
| Interfering peaks in the chromatogram | Lack of specificity of the method. | Modify the mobile phase composition or gradient to improve the separation of the analyte from interfering peaks. |
| Contamination from the sample matrix or solvent. | Use high-purity solvents and filter all samples and mobile phases before use.[9] |
Experimental Protocols
HPLC Method for this compound Quantification
This protocol is based on a validated stability-indicating HPLC method.[1]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C8 (125 mm x 4.6 mm i.d., 5 µm)[1] |
| Mobile Phase | Acetonitrile/Phosphate (B84403) Buffer (pH 3.0) (20:80, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 240 nm[1] |
| Injection Volume | 20 µL[1] |
2. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[1]
-
Diluent: Add 0.5 mL of phosphoric acid to 1000 mL of water.[1]
-
Standard Solution: Prepare a stock solution of this compound in the diluent and then prepare working standards by further dilution to achieve concentrations within the linear range (e.g., 0.025 to 0.075 mg/mL).[1]
-
Sample Solution (for Eye Drops): Dilute the eye drop formulation with the diluent to obtain a concentration within the calibration range.[9]
3. Validation Parameters Summary:
The following table summarizes typical validation results for an HPLC method for this compound.
| Parameter | Typical Value/Result |
| Linearity Range | 0.025–0.075 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.8% - 101.3%[1] |
| Precision (RSD%) | < 1.0%[1] |
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. Development and validation of a reversed-phase HPLC method for analysis of this compound in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methodist.edu [methodist.edu]
- 3. database.ich.org [database.ich.org]
- 4. ijrpp.com [ijrpp.com]
- 5. asianjpr.com [asianjpr.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. jfda-online.com [jfda-online.com]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. HPLC Method for Analysis of this compound in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]
Validation & Comparative
Tetrahydrozoline Hydrochloride vs oxymetazoline vasoconstrictive potency
An In-Depth Comparison of the Vasoconstrictive Potency of Tetrahydrozoline (B7765393) Hydrochloride and Oxymetazoline (B75379) Hydrochloride
This guide provides a detailed, objective comparison of the vasoconstrictive properties of tetrahydrozoline hydrochloride and oxymetazoline hydrochloride for researchers, scientists, and drug development professionals. The information herein is supported by experimental data to elucidate the pharmacological differences between these two common alpha-adrenergic agonists.
Overview of Tetrahydrozoline and Oxymetazoline
This compound and oxymetazoline hydrochloride are imidazoline (B1206853) derivatives utilized for their vasoconstrictive effects, primarily in over-the-counter ophthalmic and nasal decongestant products. Their therapeutic action stems from the stimulation of alpha-adrenergic receptors on vascular smooth muscle, which leads to the constriction of blood vessels, thereby reducing redness and swelling.[1][2][3] While both are effective, their potency and receptor selectivity profiles differ.
Mechanism of Action and Associated Signaling Pathways
The vasoconstrictive effects of both compounds are mediated through their interaction with alpha-adrenergic receptors, which are G-protein coupled receptors.
-
This compound is primarily a selective α1-adrenergic receptor agonist .[2][3]
-
Oxymetazoline Hydrochloride is a mixed α1- and α2-adrenergic receptor agonist , exhibiting a higher affinity for the α2-adrenergic receptor subtype.[4][5]
Signaling Cascades
The activation of α1 and α2 adrenergic receptors initiates distinct intracellular signaling pathways that culminate in vasoconstriction.
-
α1-Adrenergic Pathway (activated by Tetrahydrozoline and Oxymetazoline): Upon agonist binding, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.[4]
-
α2-Adrenergic Pathway (activated by Oxymetazoline): Agonist binding to the α2-receptor activates the Gi protein, which inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, promoting smooth muscle contraction.[4]
Caption: Alpha-adrenergic signaling pathways.
Quantitative Data on Vasoconstrictive Potency
The potency of these vasoconstrictors is quantitatively assessed by their receptor binding affinity (Ki) and their functional potency in eliciting a response (EC50). Lower Ki and EC50 values are indicative of higher affinity and potency, respectively.
Table 1: Receptor Binding Affinity (pKi) and Functional Potency (pEC50) of Oxymetazoline
| Compound | Receptor Subtype | pKi (Affinity) | pEC50 (Potency) | Reference |
| Oxymetazoline | α1A-Adrenergic | 7.97 ± 0.11 | 6.50 ± 0.10 | [5] |
| α2B-Adrenergic | 7.32 ± 0.04 | 7.90 ± 0.04 | [5] |
Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values. Higher values indicate greater affinity and potency.
Data Interpretation: The data from Haenisch et al. (2010) indicates that oxymetazoline has a high affinity for both α1A and α2B adrenergic receptors.[5] However, its functional potency is notably greater at the α2B receptor subtype.[5] Currently, there is a lack of directly comparable pKi and pEC50 values for tetrahydrozoline at the α1-adrenoceptor from a single, cohesive study, which limits a direct quantitative comparison of potency with oxymetazoline.
Experimental Protocols
The determination of vasoconstrictive potency relies on established in vitro methodologies.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
Methodology:
-
Membrane Preparation: Isolation of cell membranes containing the adrenergic receptor subtypes of interest from tissues or cultured cells.
-
Competitive Binding: Incubation of the membranes with a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and a range of concentrations of the unlabeled test compound (tetrahydrozoline or oxymetazoline).
-
Separation and Detection: Separation of bound from free radioligand via filtration, followed by quantification of radioactivity using scintillation counting.
-
Analysis: Calculation of the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
In Vitro Vasoconstriction Assay
This functional assay measures the ability of a compound to induce contraction in isolated blood vessels.
Methodology:
-
Tissue Preparation: An isolated blood vessel, such as a ring from the rabbit aorta, is mounted in an organ bath containing a physiological solution.
-
Equilibration: The tissue is allowed to stabilize under a set resting tension.
-
Concentration-Response Curve: Cumulative concentrations of the test compound are added to the bath, and the resulting isometric contraction is recorded.
-
Analysis: A concentration-response curve is generated to determine the EC50 value, representing the concentration that elicits 50% of the maximum contractile response.
Caption: In vitro vasoconstriction assay workflow.
Conclusion
Oxymetazoline is a potent vasoconstrictor with a dual mechanism of action on α1 and α2-adrenergic receptors, showing higher functional potency at the α2B subtype.[5] Tetrahydrozoline is established as a selective α1-adrenergic agonist.[2][3] A definitive quantitative comparison of their vasoconstrictive potency is hampered by the absence of head-to-head studies providing affinity and potency data for tetrahydrozoline that is directly comparable to the existing data for oxymetazoline. The differential receptor selectivity suggests potential variations in their clinical efficacy and side-effect profiles. Further research employing standardized in vitro assays is necessary to establish a precise comparative potency profile of these two widely used vasoconstrictors.
References
A Comparative Analysis of Receptor Selectivity: Tetrahydrozoline Hydrochloride vs. Naphazoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor selectivity profiles of two common alpha-adrenergic agonists: Tetrahydrozoline Hydrochloride and Naphazoline Hydrochloride. This analysis is supported by available experimental data and detailed methodologies for key assays used in receptor pharmacology.
Introduction
Tetrahydrozoline and Naphazoline are imidazole (B134444) derivatives widely used as vasoconstrictors in over-the-counter ophthalmic and nasal decongestant preparations. Their therapeutic effects are mediated through their interaction with adrenergic receptors, primarily the alpha subtypes. Understanding their distinct receptor selectivity is crucial for predicting their pharmacological effects, potential side effects, and for the development of more targeted therapeutics.
Receptor Selectivity Profile
Available data indicates a clear distinction in the receptor selectivity of Tetrahydrozoline and Naphazoline. Tetrahydrozoline is predominantly a selective α1-adrenergic receptor agonist[1][2]. In contrast, Naphazoline is characterized as a mixed α1/α2-adrenergic receptor agonist, with a preference for the α2 subtype[3][4].
Quantitative Receptor Binding and Functional Potency Data
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of Naphazoline and the qualitative selectivity for Tetrahydrozoline at human α-adrenergic receptor subtypes.
Table 1: Naphazoline Hydrochloride - Receptor Binding Affinity and Functional Potency
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| α1A | Data Not Available | 63[5] |
| α1B | Data Not Available | Data Not Available |
| α1D | Data Not Available | Data Not Available |
| α2A | 21[5] | Data Not Available |
| α2B | Data Not Available | Data Not Available |
| α2C | Data Not Available | Data Not Available |
Table 2: this compound - Receptor Selectivity Profile
| Receptor Subtype | Selectivity | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| α1 | Selective Agonist[1][2] | Data Not Available | Data Not Available |
| α2 | Low Affinity/Activity | Data Not Available | Data Not Available |
Note: The lack of publicly available, specific Ki and EC50 values for Tetrahydrozoline at different adrenergic receptor subtypes limits a direct quantitative comparison with Naphazoline.
Signaling Pathways
The activation of α1 and α2-adrenergic receptors by these agonists initiates distinct downstream signaling cascades.
-
α1-Adrenergic Receptor Signaling: Activation of α1-adrenergic receptors, which are Gq-protein coupled, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), ultimately leading to a cellular response such as smooth muscle contraction.
-
α2-Adrenergic Receptor Signaling: α2-adrenergic receptors are coupled to Gi-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).
Experimental Protocols
The determination of receptor selectivity and functional potency relies on a variety of in vitro assays. Below are detailed methodologies for three key experimental approaches.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., α1A, α2A) in appropriate media.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors).
-
Add a range of concentrations of the unlabeled test compound (Tetrahydrozoline or Naphazoline).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors (e.g., α1-adrenergic receptors), leading to an increase in intracellular calcium.
-
Cell Culture and Plating:
-
Culture cells expressing the α1-adrenergic receptor subtype of interest in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and form a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the plate to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add varying concentrations of the test agonist (Tetrahydrozoline or Naphazoline) to the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
cAMP Assay
This functional assay is used to measure the ability of an agonist to inhibit adenylyl cyclase via Gi-coupled receptors (e.g., α2-adrenergic receptors), resulting in a decrease in intracellular cAMP levels.
-
Cell Culture and Plating:
-
Culture cells expressing the α2-adrenergic receptor subtype of interest in a suitable multi-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of the test agonist (Naphazoline).
-
Incubate for a defined period to allow for the inhibition of adenylyl cyclase.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that causes 50% of the maximal inhibition).
-
Conclusion
The available evidence clearly indicates that this compound acts as a selective α1-adrenergic receptor agonist, while Naphazoline hydrochloride is a mixed α1/α2-adrenergic receptor agonist with a preference for the α2 subtype. This difference in receptor selectivity is fundamental to their distinct pharmacological profiles. The lack of comprehensive quantitative binding and functional potency data for Tetrahydrozoline in the public domain highlights an area for future research to enable a more complete and direct comparison. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies to further elucidate the nuanced interactions of these compounds with adrenergic receptors.
References
Validation of Tetrahydrozoline Hydrochloride as a Selective Alpha-1 Adrenergic Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetrahydrozoline Hydrochloride with other common alpha-adrenergic agonists, focusing on its validation as a selective alpha-1 (α₁) agonist. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to Alpha-Adrenergic Agonists
Alpha-adrenergic receptors, a class of G protein-coupled receptors, are crucial in regulating physiological processes, particularly in the sympathetic nervous system. They are broadly classified into two main types: alpha-1 (α₁) and alpha-2 (α₂) receptors, each with several subtypes (α₁ₐ, α₁ᵦ, α₁D, α₂ₐ, α₂ᵦ, α₂C). Agonists targeting these receptors have widespread therapeutic applications. Tetrahydrozoline, an imidazoline (B1206853) derivative, is commonly found in over-the-counter ophthalmic and nasal decongestant preparations. Its primary mechanism of action is vasoconstriction, which alleviates redness and congestion.[1][2][3][4][5] This guide evaluates the experimental evidence supporting its classification as a selective α₁-agonist.
Comparative Analysis of Receptor Binding Affinity
The selectivity of an agonist is determined by its binding affinity to different receptor subtypes. A higher affinity for a specific receptor subtype indicates greater selectivity. The binding affinity is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Table 1: Comparison of Binding Affinities (pKi values) of Selected Alpha-Adrenergic Agonists
| Agonist | α₁ₐ-AR | α₂ₐ-AR | α₂C-AR | Primary Selectivity |
| L-Phenylephrine | 5.56[6] | 4.88[6] | 5.03[6] | α₁ |
| Oxymetazoline (B75379) | High Affinity[7][8][9][10] | - | - | α₁/α₂ |
| Xylometazoline (B1196259) | Higher than catecholamines[8] | Higher than catecholamines[8] | - | α₁/α₂ |
| Naphazoline | - | Ki: 21 nM[11] | - | Mixed α₁/α₂[12] |
Oxymetazoline is reported to have a higher affinity for α₁ₐ-adrenoceptors compared to α₂ᵦ-adrenoceptors.[7][8] It acts as a partial agonist at α₁ₐ-adrenoceptors with weak to no intrinsic activity at other subtypes.[8][10] Naphazoline is characterized as a mixed α₁/α₂ adrenergic receptor agonist.[12] Phenylephrine is a well-established selective α₁-adrenergic receptor agonist with minimal activity at α₂ or beta-adrenergic receptors.[13][14][15]
Functional Selectivity and Downstream Signaling
The functional consequence of agonist binding is a critical aspect of its pharmacological profile. Activation of α₁-adrenergic receptors typically leads to the activation of the Gq/11 G-protein, stimulating phospholipase C (PLC) and subsequently increasing intracellular calcium levels (Ca²⁺).[7] In contrast, α₂-adrenergic receptors are primarily coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7]
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α₁-adrenergic receptors initiates a signaling cascade that results in a physiological response, primarily smooth muscle contraction.
Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Workflows
Radioligand Binding Assay (for determining Ki values)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Naphazoline - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tetrahydrozoline's Affinity for Imidazoline Receptors: A Comparative Analysis
A comprehensive examination of Tetrahydrozoline Hydrochloride's cross-reactivity with imidazoline (B1206853) receptors reveals a notable interaction, positioning it within a class of compounds that bridge the adrenergic and imidazoline receptor systems. This guide provides a comparative analysis of Tetrahydrozoline's binding affinities alongside other prominent imidazoline derivatives, supported by detailed experimental protocols and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.
Tetrahydrozoline, a common sympathomimetic amine and alpha-adrenergic agonist, is primarily recognized for its vasoconstrictive properties, which are leveraged in over-the-counter ophthalmic and nasal decongestants.[1][2][3] However, its structural similarity to other imidazoline compounds, such as clonidine, suggests a broader pharmacological profile that includes interaction with imidazoline receptors.[4] Understanding the extent of this cross-reactivity is crucial for elucidating its full mechanism of action and potential off-target effects.
Comparative Binding Affinity Analysis
To objectively assess the cross-reactivity of Tetrahydrozoline, its binding affinities (Ki) at imidazoline (I1 and I2) and adrenergic (α1 and α2) receptors are compared with those of other well-characterized imidazoline ligands: clonidine, moxonidine, naphazoline, and oxymetazoline. The following table summarizes the available quantitative data from various radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | I1 Imidazoline (Ki, nM) | I2 Imidazoline (Ki, nM) | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) |
| Tetrahydrozoline | Data Not Available | Data Not Available | α1A: 117.49 α1B: 31.62 α1D: 154.88[5] | Data Not Available |
| Clonidine | ~4-fold selectivity for I1 over α2[6] | High Affinity[4] | - | High Affinity[4] |
| Moxonidine | High Affinity (33-fold > α2)[5] | Low Affinity | Low Affinity | Moderate Affinity[5] |
| Naphazoline | High Affinity for α2A over I1[7] | High Affinity | - | High Affinity[7] |
| Oxymetazoline | - | - | α1A: High Affinity | α2A: High Affinity |
Note: The table reflects the best available data from the conducted research. "Data Not Available" indicates that specific quantitative Ki values for Tetrahydrozoline at these receptors were not found in the surveyed literature. The values for comparator drugs are presented to illustrate the spectrum of affinities within this class of compounds.
Experimental Protocols
The determination of binding affinities for these compounds relies on standardized experimental procedures, primarily radioligand binding assays. These assays are a robust method for measuring the interaction between a ligand and its receptor.[8]
General Protocol for Radioligand Displacement Assay
This protocol outlines the general steps for a competitive binding assay to determine the Ki of a test compound (e.g., Tetrahydrozoline) for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., brain tissue for imidazoline receptors, specific cell lines transfected with adrenergic receptor subtypes) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a suitable assay buffer.[9]
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]clonidine for I1 and α2 receptors, [3H]idazoxan for I2 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., Tetrahydrozoline) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[9]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
5. Data Analysis:
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualization
The functional consequences of ligand binding are determined by the downstream signaling pathways activated by the receptor. The I1-imidazoline receptor, in particular, utilizes a distinct signaling cascade compared to the classical G-protein coupled adrenergic receptors.
Activation of the I1-imidazoline receptor is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglyceride (B12379688) and arachidonic acid.[10][11] This pathway is notably different from the adenylyl cyclase or inositol (B14025) phospholipid hydrolysis pathways associated with many G-protein coupled receptors.[10][11]
Below are Graphviz diagrams illustrating a generalized experimental workflow for determining receptor binding affinity and the signaling pathway of the I1-imidazoline receptor.
Conclusion
While quantitative binding data for Tetrahydrozoline at imidazoline receptors remains to be fully elucidated in publicly accessible literature, its structural characteristics and known affinity for adrenergic receptors strongly suggest a degree of cross-reactivity. The provided comparative data for other imidazoline derivatives highlights the varied selectivity profiles within this class of compounds. Further research employing rigorous radioligand binding assays is necessary to definitively quantify the binding affinities of Tetrahydrozoline at I1 and I2 imidazoline receptors, which will provide a clearer understanding of its complete pharmacological profile and potential therapeutic or toxicological implications. The experimental protocols and signaling pathway diagrams presented here offer a foundational framework for such investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of imidazoline receptor ligands
Imidazoline (B1206853) receptors are a class of non-adrenergic receptors that have garnered significant interest as therapeutic targets.[1][2] They are broadly classified into three subtypes: I₁, I₂, and I₃. The I₁ receptor is primarily involved in the central regulation of blood pressure, the I₂ receptor is implicated in pain modulation, neuroprotection, and psychiatric disorders, and the I₃ receptor plays a role in regulating insulin (B600854) secretion.[3][4][5]
A key challenge in drug development is designing ligands with high selectivity for imidazoline receptors over α₂-adrenergic receptors. First-generation compounds like clonidine (B47849) interact with both receptor types, leading to therapeutic antihypertensive effects through the I₁ receptor but also undesirable side effects such as sedation and dry mouth via the α₂-adrenergic receptor.[4][6] Second-generation agents, such as moxonidine (B1115) and rilmenidine (B1679337), exhibit greater selectivity for the I₁ receptor, offering a more favorable side-effect profile.[5][6] This guide provides a comparative analysis of key imidazoline receptor ligands, summarizing their binding affinities and outlining the experimental protocols used for their characterization.
Data Presentation: Ligand Binding Affinity & Selectivity
The therapeutic utility and research application of an imidazoline ligand are largely defined by its binding affinity (Kᵢ) for the different imidazoline receptor subtypes and its selectivity against α₂-adrenergic receptors. The following table summarizes the binding affinities for several representative ligands. Lower Kᵢ values indicate higher binding affinity.
| Ligand | I₁ Affinity (Kᵢ, nM) | I₂ Affinity (Kᵢ, nM) | α₂-Adrenergic Affinity (Kᵢ, nM) | Selectivity (α₂ / I₁) | Primary Role |
| Clonidine | ~15 | ~30 | ~4 | ~0.25 | Non-selective Agonist |
| Moxonidine | ~5 | >1000 | ~150 | ~30 | Selective I₁ Agonist |
| Rilmenidine | ~2.5 | >1000 | ~75 | ~30 | Selective I₁ Agonist |
| Idazoxan | ~5 | ~2 | ~10 | ~2 | I₁/I₂ Antagonist |
| 2-BFI | >1000 | ~1.5 | >1000 | N/A | Selective I₂ Ligand |
| Agmatine (B1664431) | ~200 | ~240[7] | >10,000 | >50 | Endogenous Ligand |
Note: Kᵢ values are compiled and approximated from multiple sources for comparative purposes. Absolute values can vary based on experimental conditions, tissue source, and radioligand used.
The data clearly illustrates the distinction between older, non-selective ligands and newer, selective agents. Moxonidine and rilmenidine show approximately 30-fold greater selectivity for I₁ receptors over α₂-receptors, which correlates with their reduced sedative effects compared to clonidine.[6] Agmatine, an endogenous ligand, demonstrates significant selectivity for imidazoline sites over α₂-adrenergic receptors.[8] Conversely, ligands like 2-BFI show remarkable selectivity for the I₂ subtype, making them valuable tools for studying its specific functions.[3]
Signaling Pathways
The distinct physiological roles of I₁ and I₂ receptors are rooted in their unique signaling cascades.
I₁ Imidazoline Receptor Signaling
The I₁ receptor is a plasma membrane protein that, upon activation by an agonist like moxonidine, initiates a signaling cascade independent of traditional G-protein-coupled pathways that modulate adenylyl or guanylyl cyclases.[9] Instead, I₁ receptor activation directly stimulates Phosphatidylcholine-Selective Phospholipase C (PC-PLC). PC-PLC then hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG). This cascade can subsequently lead to the production of arachidonic acid and prostaglandins, ultimately mediating the sympatho-inhibitory effects that lower blood pressure.[9]
I₂ Imidazoline Receptor Signaling
The I₂ receptor's mechanism is distinct and not fully elucidated. The primary binding site is located on the outer mitochondrial membrane and is widely considered to be an allosteric modulatory site on Monoamine Oxidase (MAO-A and MAO-B).[1] Ligands binding to the I₂ site can inhibit MAO activity. This reduces the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine), leading to their accumulation in the synapse. This modulation of monoamine levels is thought to underlie the analgesic, neuroprotective, and antidepressant-like effects associated with I₂ ligands.[3]
References
- 1. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. From alpha and beta to I1: an overview of sympathetic receptors involved in blood pressure control targets for drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline receptors and agmatine in blood vessels: a novel system inhibiting vascular smooth muscle proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of different vasoconstrictor agents in research models
An Objective Comparison of Vasoconstrictor Agent Efficacy in Preclinical Research Models
This guide provides a detailed comparison of the efficacy of common vasoconstrictor agents—norepinephrine (B1679862), epinephrine, vasopressin, phenylephrine (B352888), and angiotensin II—as evaluated in various preclinical research models. The content is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations of key biological pathways to inform study design and drug selection.
Comparative Efficacy Data
The selection of a vasoconstrictor agent can significantly impact experimental outcomes, as efficacy varies depending on the specific shock model and the physiological state being investigated. The following tables summarize quantitative data from key preclinical studies, comparing the hemodynamic and survival effects of these agents.
Table 1: Efficacy in Septic Shock Models
In a canine model of septic shock induced by intraperitoneal Escherichia coli, the choice of vasopressor had a significant impact on survival and organ function.[1][2]
| Agent | Dosage | Key Findings | Impact on Survival | Source |
| Epinephrine | 0.2, 0.8, or 2.0 µg/kg/min | Caused greater decreases in cardiac index, ejection fraction, and pH. Increased systemic vascular resistance and serum creatinine. | Harmful effect on survival, significantly related to drug dose. | [1][2] |
| Norepinephrine | 0.2, 1.0, or 2.0 µg/kg/min | More favorable risk-benefit profile compared to epinephrine. | Beneficial effect on survival. | [1][2] |
| Vasopressin | 0.01 or 0.04 U/min | More favorable risk-benefit profile compared to epinephrine. | Beneficial effect on survival, similar to norepinephrine. | [1][2] |
Table 2: Efficacy in Distributive Shock Models
Angiotensin II has been investigated as a novel vasopressor for distributive shock, demonstrating effectiveness in raising blood pressure and reducing the need for concurrent catecholamines.[3][4][5]
| Agent | Study | Key Findings | Impact on Hemodynamics | Source |
| Angiotensin II | ATHOS-3 Trial (Human) | Addition of ATII to background vasopressors improved blood pressure in patients with catecholamine-resistant vasodilatory shock.[4] | 69.9% of patients reached the target MAP response at 3 hours, compared to 23.4% in the placebo group.[6] | [4][6] |
| Angiotensin II | Meta-analysis | Allowed for a significant reduction in norepinephrine-equivalent dose at 3 hours without an increase in adverse events.[7] | Decreased the requirement for other vasopressors.[5][7] | [5][7] |
Table 3: Efficacy in a Porcine Spinal Cord Injury (SCI) Model
In a model of traumatic SCI, norepinephrine and phenylephrine were compared for their ability to augment spinal cord perfusion by elevating mean arterial pressure (MAP).[8][9]
| Agent | Dosage | Key Findings | Impact on Spinal Cord Perfusion | Source |
| Norepinephrine | Avg: 0.1 µg/kg/min | Resulted in increased spinal cord blood flow (SCBF) and oxygenation (PO2) following decompression. | Promotes better restoration of blood flow and oxygenation compared to phenylephrine.[8][9] | [8][9][10] |
| Phenylephrine | Avg: 0.7 µg/kg/min | Decreased levels of SCBF and PO2 were observed following decompression. Associated with greater hemorrhage at the injury site. | Less effective at improving perfusion and may increase hemorrhage.[8][9] | [8][9][10] |
Signaling Pathways of Vasoconstrictor Agents
The distinct mechanisms of action of these agents underpin their differential effects on the vasculature. Vasoconstrictors can be broadly categorized as sympathomimetics, which act on adrenoceptors, and non-sympathomimetics, which utilize other receptor systems.[11]
Adrenergic Agonists (Norepinephrine, Epinephrine, Phenylephrine)
Norepinephrine, epinephrine, and phenylephrine mediate vasoconstriction primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.
References
- 1. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II: A New Vasopressor for the Treatment of Distributive Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of angiotensin II for the management of distributive shock: expert consensus statements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 6. Role of angiotensin II in treatment of refractory distributive shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANGIOTENSIN II IN THE TREATMENT OF DISTRIBUTIVE SHOCK: A SYSTEMATIC-REVIEW AND META-ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cns.org [cns.org]
- 9. A Direct Comparison between Norepinephrine and Phenylephrine for Augmenting Spinal Cord Perfusion in a Porcine Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CV Pharmacology | Vasoconstrictor Drugs [cvpharmacology.com]
In Vitro Validation of Tetrahydrozoline Hydrochloride's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Tetrahydrozoline Hydrochloride's biological activity against other commonly used alpha-adrenergic receptor agonists. The data presented is compiled from various publicly available sources and is intended to serve as a reference for research and development purposes.
Introduction
This compound is an imidazole (B134444) derivative that acts as a sympathomimetic agent, primarily targeting alpha-adrenergic receptors.[1][2][3] Its vasoconstrictive properties make it a common active ingredient in over-the-counter ophthalmic and nasal decongestant products.[1][2][3] Understanding its in vitro biological activity, particularly its receptor binding affinity and functional potency at the alpha-1A (α1A) adrenergic receptor, is crucial for drug development and evaluation of its therapeutic potential and potential side effects. This guide compares the in vitro performance of this compound with other alpha-adrenergic agonists: Naphazoline, Oxymetazoline, and Brimonidine.
Comparative Analysis of In Vitro Activity
The following table summarizes the available in vitro data for this compound and its alternatives. It is important to note that this data is aggregated from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Primary Activity |
| Tetrahydrozoline | α1-Adrenergic | Data Not Available | Data Not Available | α1-Agonist[1][2][3] |
| Naphazoline | α2A-Adrenergic | 21 nM | Data Not Available | α-Agonist |
| Oxymetazoline | α1A-Adrenergic | Higher than Xylometazoline | Partial Agonist | α1-Agonist / α2-Agonist[4] |
| α2B-Adrenergic | Lower than Xylometazoline | Full Agonist (more potent than Xylometazoline) | ||
| Brimonidine | α2-Adrenergic | Highly Selective | Potent α2-Agonist | α2-Agonist |
Note: The lack of publicly available, specific Ki and EC50 values for Tetrahydrozoline at the α1A-adrenergic receptor is a significant data gap in the current literature. The information for Naphazoline is specific to the α2A receptor. Oxymetazoline shows mixed activity with higher affinity for the α1A receptor but higher potency at the α2B receptor.[4] Brimonidine is highly selective for the α2-adrenergic receptor.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to validate the biological activity of alpha-adrenergic agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.
Objective: To quantify the affinity of this compound and its alternatives for the α1A-adrenergic receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]-Prazosin).
-
Test compounds (Tetrahydrozoline HCl, Naphazoline HCl, Oxymetazoline HCl, Brimonidine tartrate).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the α1A-adrenergic receptor to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand ([3H]-Prazosin) to each well.
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the receptor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of an agonist to activate the α1A-adrenergic receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Objective: To determine the functional potency (EC50) of this compound and its alternatives at the α1A-adrenergic receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.
-
Cell culture medium (e.g., DMEM).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to attach and grow overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each concentration of the test compound.
-
Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway of α1-Adrenergic Receptor Activation
Caption: Signaling pathway of α1-adrenergic receptor activation by an agonist.
Experimental Workflow for In Vitro Validation
Caption: General workflow for in vitro validation of α1-adrenergic agonists.
Logical Relationship of Compared Compounds
Caption: Classification of compared alpha-adrenergic agonists.
References
- 1. Conceptual Model for Using Imidazoline Derivative Solutions in Pulpal Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Part 1 - imidazolines and the changing face of nasal decongestants [frontiersin.org]
Head-to-Head Studies of Tetrahydrozoline and Other Imidazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetrahydrozoline and other commonly used imidazoline (B1206853) derivatives, including Naphazoline, Oxymetazoline, and Xylometazoline. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences in their pharmacological profiles.
Comparative Analysis of Receptor Binding Affinity and Efficacy
Imidazoline derivatives exert their primary pharmacological effects through their interaction with α-adrenergic receptors. Their varying affinities and selectivities for α1 and α2 receptor subtypes dictate their clinical efficacy and potential side-effect profiles.
Table 1: Adrenergic Receptor Selectivity of Imidazoline Derivatives
| Compound | Primary Receptor Selectivity | α2:α1 Affinity Ratio | Notes |
| Tetrahydrozoline | Selective α1-adrenergic receptor agonist | - | Primarily acts on α1 receptors to cause vasoconstriction.[1] |
| Naphazoline | Mixed α1/α2-adrenergic receptor agonist | ~2:1 | Exhibits activity at both α1 and α2 receptors.[1] |
| Oxymetazoline | Predominantly α2-adrenergic receptor agonist | ~5:1 | Shows a higher affinity for α2 over α1 receptors.[1] It also has partial agonist activity at α1A-adrenoceptors, though with lower potency. |
| Xylometazoline | α2-adrenergic receptor agonist | - | Considered a selective α2-adrenergic receptor agonist. |
Table 2: Comparative Efficacy in Nasal Decongestion (Based on Acoustic Rhinometry)
| Compound | Onset of Action | Maximum Decongestive Effect | Duration of Action | Rebound Effect |
| Tetrahydrozoline (0.1%) | ~20-40 minutes | ~40 minutes | < 4 hours | Observed after 8 hours |
| Naphazoline (0.02%) | ~20-40 minutes | ~40 minutes | < 4 hours | Observed after 8 hours |
| Oxymetazoline (0.05% and 0.01%) | ~20-40 minutes | ~40 minutes | > 8 hours | Not observed at 8 hours |
| Xylometazoline (0.1% and 0.025%) | ~20-40 minutes | ~40 minutes | > 4 hours | Not observed at 8 hours |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of imidazoline derivatives to α1 and α2-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of test compounds for α1 and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissues).
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine or [3H]-Yohimbine for α2).
-
Test compounds (Tetrahydrozoline, Naphazoline, Oxymetazoline, Xylometazoline).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for α2-Adrenergic Receptor Agonism
This protocol outlines a method to assess the functional activity of α2-adrenergic receptor agonists by measuring their ability to inhibit cAMP production.
Objective: To determine the potency (EC50) and efficacy of test compounds in inhibiting adenylyl cyclase activity via α2-adrenergic receptor activation.
Materials:
-
Cells expressing the α2-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (imidazoline derivatives).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-treat the cells with the test compounds at various concentrations for a defined period.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The data will show a dose-dependent inhibition of forskolin-stimulated cAMP production. Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Functional Assay: Intracellular Calcium Mobilization for α1-Adrenergic Receptor Agonism
This protocol describes how to measure the functional activity of α1-adrenergic receptor agonists by detecting changes in intracellular calcium levels.
Objective: To determine the potency (EC50) and efficacy of test compounds in inducing calcium release via α1-adrenergic receptor activation.
Materials:
-
Cells expressing the α1-adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Test compounds (imidazoline derivatives).
-
A fluorescence plate reader or microscope capable of kinetic measurements.
Procedure:
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The dye will enter the cells and become fluorescent upon binding to calcium.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add the test compounds at various concentrations to the cells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity is proportional to the amount of calcium released. Plot the peak fluorescence (or the area under the curve) against the log concentration of the test compound to determine the EC50 value for calcium mobilization.
In Vivo Model: Nasal Decongestion Assessment using Rhinomanometry
This protocol provides a method for evaluating the nasal decongestant effects of imidazoline derivatives in human subjects.
Objective: To objectively measure the changes in nasal airway resistance and volume following the administration of a nasal decongestant.
Materials:
-
Human volunteers with nasal congestion.
-
Test nasal spray formulations (containing imidazoline derivatives) and a placebo control (e.g., saline solution).
-
Rhinomanometer or acoustic rhinometer.
Procedure:
-
Baseline Measurement: Before administering the treatment, perform a baseline measurement of nasal airway resistance or nasal cavity volume for each nostril using the rhinomanometer or acoustic rhinometer.
-
Treatment Administration: Administer a standardized dose of the test formulation or placebo to the subjects in a randomized and blinded fashion.
-
Post-treatment Measurements: Perform repeated measurements of nasal airway resistance or volume at specific time points after administration (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 8-12 hours).
-
Data Analysis: Calculate the percentage change from baseline in nasal airway resistance or the absolute change in nasal volume at each time point for each treatment group. Compare the effects of the active treatments to the placebo to determine the onset, magnitude, and duration of the decongestant effect.
Signaling Pathways and Experimental Workflow
The vasoconstrictive effects of imidazoline derivatives are mediated through their interaction with α-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors by agonists like Tetrahydrozoline leads to the activation of the Gq family of G-proteins. This initiates a signaling cascade that results in the contraction of vascular smooth muscle.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling Pathway
Agonists with α2-adrenergic activity, such as Oxymetazoline and Xylometazoline, activate the Gi family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent smooth muscle contraction.
Caption: Alpha-2 adrenergic receptor signaling pathway.
General Experimental Workflow for Compound Comparison
The following diagram illustrates a typical workflow for the preclinical comparison of imidazoline derivatives.
References
Assessing the Specificity of Tetrahydrozoline Hydrochloride in Functional Assays: A Comparative Guide
For Immediate Publication
Introduction
Tetrahydrozoline hydrochloride, a widely utilized alpha-adrenergic agonist, is a frequent component of over-the-counter ophthalmic and nasal decongestant preparations.[1][2] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to vasoconstriction and subsequent relief from nasal congestion or ocular redness.[1][2] For researchers and drug development professionals, a thorough understanding of its specificity and functional activity at adrenergic receptor subtypes is paramount for accurate interpretation of experimental results and the development of novel therapeutics.
This guide provides an objective comparison of this compound with other commonly used alpha-adrenergic agonists: Naphazoline, Oxymetazoline, and Brimonidine. The comparative analysis is supported by experimental data on receptor binding affinities and functional potencies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Comparative Analysis of Receptor Specificity
The functional specificity of an adrenergic agonist is determined by its binding affinity (Ki) and functional potency (EC50) at different adrenergic receptor subtypes. Tetrahydrozoline is primarily recognized as a selective alpha-1 (α₁) adrenergic receptor agonist.[1][3] In contrast, other imidazolines and related compounds exhibit a more mixed or selective profile for alpha-2 (α₂) receptors.
Data Presentation
The following tables summarize the available quantitative data from in vitro studies, providing a comparative overview of the binding affinities and functional potencies of Tetrahydrozoline and its alternatives at alpha-1 and alpha-2 adrenergic receptor subtypes. It is important to note that direct comparative studies for all compounds under identical conditions are limited, and thus the data presented is a compilation from various sources.
Table 1: Comparative Binding Affinities (Ki, nM) at Alpha-Adrenergic Receptor Subtypes
| Compound | α₁A Receptor | α₁B Receptor | α₁D Receptor | α₂A Receptor | α₂B Receptor | α₂C Receptor | Primary Selectivity |
| Tetrahydrozoline | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | α₁ Selective [3] |
| Naphazoline | Data Not Available | Data Not Available | Data Not Available | ~21[4] | Data Not Available | Data Not Available | Mixed α₁/α₂ [3] |
| Oxymetazoline | High Affinity | Lower Affinity | Weak Affinity | High Affinity | Lower Affinity | Data Not Available | α₁/α₂ Agonist |
| Brimonidine | ~1000-fold lower than α₂ | Data Not Available | Data Not Available | High Affinity | Data Not Available | Data Not Available | α₂ Selective [3] |
Note: "Data Not Available" indicates that specific Ki values were not found in the conducted literature search. The qualitative descriptions of selectivity are based on multiple sources.
Table 2: Comparative Functional Potency (EC₅₀, nM) in Cellular Assays
| Compound | α₁-Mediated Response (e.g., Calcium Mobilization) | α₂-Mediated Response (e.g., cAMP Inhibition) |
| Tetrahydrozoline | Data Not Available | Data Not Available |
| Naphazoline | Data Not Available | Data Not Available |
| Oxymetazoline | Partial Agonist | Full Agonist |
| Brimonidine | Not Applicable (High α₂ Selectivity) | Potent Agonist |
Note: The functional potency of these agonists can vary depending on the specific cell type and assay conditions. "Data Not Available" signifies a lack of specific EC50 values in the reviewed literature for a direct comparison.
Signaling Pathways
The activation of α₁ and α₂-adrenergic receptors initiates distinct intracellular signaling cascades.
-
Alpha-1 Adrenergic Receptor Signaling: Tetrahydrozoline, as an α₁-agonist, primarily couples to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key event leading to smooth muscle contraction and vasoconstriction.
-
Alpha-2 Adrenergic Receptor Signaling: Brimonidine and the α₂ component of Naphazoline and Oxymetazoline activity involve coupling to Gi proteins. This interaction inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is often associated with the inhibition of neurotransmitter release and can also contribute to smooth muscle contraction.
Mandatory Visualizations
Caption: Alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Protocols
To quantitatively assess the specificity of Tetrahydrozoline and its alternatives, several key in vitro functional assays are employed. The following are detailed methodologies for these experiments.
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To measure the affinity of Tetrahydrozoline, Naphazoline, Oxymetazoline, and Brimonidine for α₁ and α₂-adrenergic receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α₁A, α₁B, α₁D, α₂A, α₂B, α₂C).
-
A radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Rauwolscine for α₂ receptors).
-
Test compounds (Tetrahydrozoline HCl, Naphazoline HCl, Oxymetazoline HCl, Brimonidine tartrate) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This assay measures the functional potency (EC₅₀) of agonists at Gq-coupled receptors, such as the α₁-adrenergic receptor.
-
Objective: To determine the potency of Tetrahydrozoline, Naphazoline, and Oxymetazoline in stimulating α₁-adrenergic receptors.
-
Materials:
-
A cell line stably expressing the α₁-adrenergic receptor subtype of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds at a range of concentrations.
-
A fluorescence plate reader with an integrated fluid-handling system.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The peak fluorescence response is used to generate a dose-response curve.
-
The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
-
3. cAMP Inhibition Assay
This assay measures the functional potency (EC₅₀) of agonists at Gi-coupled receptors, such as the α₂-adrenergic receptor.
-
Objective: To determine the potency of Naphazoline, Oxymetazoline, and Brimonidine in inhibiting adenylyl cyclase via α₂-adrenergic receptors.
-
Materials:
-
A cell line stably expressing the α₂-adrenergic receptor subtype of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds at a range of concentrations.
-
A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
The inhibition of forskolin-stimulated cAMP accumulation is used to generate a dose-response curve.
-
The IC₅₀ (which corresponds to the EC₅₀ for inhibition) is determined by non-linear regression analysis.
-
Caption: General experimental workflow for assessing agonist specificity.
Conclusion
This compound is a selective α₁-adrenergic receptor agonist, a characteristic that distinguishes it from other commonly used ocular and nasal decongestants. While Naphazoline and Oxymetazoline exhibit activity at both α₁ and α₂ receptors, Brimonidine is highly selective for the α₂ subtype. This comparative guide underscores the importance of utilizing specific functional assays to elucidate the precise pharmacological profile of adrenergic agonists. For researchers in drug discovery and development, a clear understanding of these differences is critical for designing experiments, interpreting data, and developing next-generation therapeutics with improved specificity and reduced off-target effects. Further studies providing direct, head-to-head comparisons of these compounds in standardized functional assays would be invaluable to the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydrozoline Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including Tetrahydrozoline Hydrochloride. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to these guidelines is critical for minimizing health risks and ensuring compliance with regulatory standards.
This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this substance. In the event of a spill, the area should be evacuated, and the spill should be contained and absorbed with an inert material before being placed in a designated waste container[1][4].
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations[1][2][5]. As regulations can vary significantly, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Step-by-Step Disposal Guide:
-
Waste Identification and Classification:
-
Determine if the this compound waste is classified as hazardous. While not explicitly listed as a RCRA hazardous waste, the end-user is responsible for making this determination at the time of disposal[2][5].
-
Factors that may classify the waste as hazardous include its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or if it is mixed with other hazardous substances.
-
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
For non-hazardous pharmaceutical waste, a blue-lidded container is often used, while hazardous pharmaceutical waste is typically collected in a black container[6].
-
-
Storage:
-
Store the waste container in a well-ventilated, secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Disposal Method:
-
Never dispose of this compound down the drain or in the regular trash[7][8]. This practice is strongly discouraged by the EPA to prevent environmental contamination[7].
-
The recommended method of disposal is through a licensed and approved waste disposal company[4][9].
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method for complete destruction[3][10].
-
Alternatively, the waste may be buried in a licensed hazardous or toxic waste landfill[9].
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity, date of generation, and disposal date.
-
If the waste is classified as hazardous, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility[6].
-
Hazard and Disposal Information Summary
| Property | Description | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 522-48-5 | [1][2][5] |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection/face protection, respiratory protection. | [1][2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [1][2][3][4][5] |
| Prohibited Disposal | Do not let product enter drains, other waterways, or soil. | [2][4] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Tetrahydrozoline Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Tetrahydrozoline Hydrochloride, including detailed operational and disposal plans.
Hazard Identification and Classification
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] A face shield may be appropriate for some tasks.[3] | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3] |
| Hand Protection | Protective, impervious gloves. | Glove material and thickness must be selected based on the specific task and potential for exposure. Consult with glove manufacturer's data for chemical resistance. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or long sleeves and pants, should be worn.[1][4] | Immediately remove any clothing that becomes contaminated.[3] |
| Respiratory Protection | A suitable respirator should be used when handling the material in bulk or if dust or aerosols are generated.[1][4] | A NIOSH-approved respirator is recommended.[5] The need for respiratory protection should be based on a risk assessment of the specific procedure. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area. Use a local exhaust ventilation system to keep airborne concentrations low.[3][6]
-
Facilities must be equipped with an eyewash fountain and a safety shower.[1][3]
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
-
Minimize dust generation and accumulation.[3]
Storage:
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[1][3]
Emergency Procedures
Immediate action is critical in the event of an exposure or spill.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical advice if skin irritation occurs.[3][6]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[3]
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see PPE table).
-
Prevent further leakage or spillage if it is safe to do so.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable, labeled disposal container.[1]
-
Clean the spill area thoroughly.
-
Do not let the product enter drains, waterways, or soil.[3]
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for a this compound spill.
Disposal Plan
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][6] Do not allow the product to enter the environment, drains, or waterways. It is the responsibility of the waste generator to properly classify and dispose of the waste material. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
